Sulfadiazine zinc
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
66219-86-1 |
|---|---|
Molecular Formula |
C20H18N8O4S2Zn |
Molecular Weight |
563.9 g/mol |
IUPAC Name |
zinc;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide |
InChI |
InChI=1S/2C10H9N4O2S.Zn/c2*11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h2*1-7H,11H2;/q2*-1;+2 |
InChI Key |
RXXROIWDLGTUIN-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Zn+2] |
Canonical SMILES |
C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Zn+2] |
Other CAS No. |
69858-60-2 |
Synonyms |
Sulfadiazine Sulfadiazine, Zinc Sulfazin Sulfazine Sulphadiazine Zinc Sulfadiazine |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry of Sulfadiazine Zinc
Coordination Complex Synthesis Approaches for Sulfadiazine (B1682646) Zinc
The formation of sulfadiazine zinc complexes typically relies on established inorganic synthesis techniques, often involving precipitation or solvothermal methods.
Precipitation reactions are a common and straightforward method for synthesizing this compound. This approach typically involves reacting a soluble zinc salt with a soluble sulfadiazine salt. For instance, zinc sulfadiazine can be prepared by mixing aqueous solutions of a water-soluble zinc salt, such as zinc acetate (B1210297) or zinc nitrate (B79036), with sodium sulfadiazine google.com. The reaction leads to the immediate precipitation of zinc sulfadiazine, which is then isolated through filtration or centrifugation, followed by washing and drying google.com.
Solvothermal synthesis, which involves carrying out reactions in a sealed vessel under elevated temperature and pressure using solvents, is another important technique. While direct examples of solvothermal synthesis of simple this compound complexes are less detailed in the literature compared to precipitation, solvothermal methods are widely employed for the synthesis of metal oxides and metal-organic frameworks (MOFs) involving zinc rsc.orgnih.govacs.orgacademie-sciences.fr. These methods offer control over particle size, morphology, and crystallinity, which can be beneficial for designing functional materials. For example, solvothermal treatment of zinc precursors in solvents like ethylene (B1197577) glycol can yield zinc oxide nanoparticles nih.govacademie-sciences.fr.
Sulfadiazine possesses multiple potential coordination sites, including the nitrogen atoms of the pyrimidine (B1678525) ring, the sulfonamide nitrogen, and the sulfonyl oxygen atoms mdpi.comjocpr.comnih.govpsu.educlinmedjournals.orgmdpi.comsci-hub.seresearchgate.net. This inherent versatility allows sulfadiazine to act as a monodentate, bidentate, or bridging ligand, coordinating to metal ions through various combinations of these donor atoms mdpi.comclinmedjournals.org.
Ligand modification strategies are employed to create more complex structures or to fine-tune the properties of the resulting metal complexes. These include:
Schiff Base Formation: Condensation reactions between sulfadiazine and aldehydes or ketones can yield Schiff base ligands, which then form complexes with metal ions like zinc researchgate.netresearchgate.netderpharmachemica.com. These modified ligands can offer different coordination geometries and potentially altered biological activities.
Mixed Ligand Systems: Sulfadiazine can be used in conjunction with other organic molecules, such as Vitamin C or dithiocarbamates, to form mixed-ligand metal complexes psu.eduajol.infoscirp.org. These systems allow for the exploration of synergistic effects and more intricate coordination environments.
Derivative Synthesis: The synthesis of sulfadiazine-pyrazole prodrugs or sulfadiazine azo-azomethine dyes demonstrates further modifications of the sulfadiazine scaffold to create novel ligands for metal coordination mdpi.comderpharmachemica.com.
While the focus is on zinc complexes, research has extensively explored sulfadiazine coordination with a variety of other transition metals, often revealing enhanced biological activities compared to the free ligand. These include complexes with:
Cobalt (Co): Cobalt(II) sulfadiazine complexes have been synthesized, exhibiting diverse coordination geometries, including mononuclear, trinuclear, tetranuclear, and hexanuclear structures mdpi.com. Cobalt(II) sulfadiazine has shown efficacy comparable to zinc and cerium sulfadiazine in burn healing mdpi.com.
Copper (Cu), Nickel (Ni), Manganese (Mn), Cadmium (Cd): Complexes of sulfadiazine with these metals have been synthesized, often as part of studies investigating their antimicrobial properties jocpr.comnih.govresearchgate.netderpharmachemica.comajol.infoijaar.org. These studies frequently report enhanced biological activity in the metal complexes compared to the free sulfadiazine ligand.
Silver (Ag): Silver sulfadiazine is a well-known antimicrobial agent used extensively in wound care for burn treatment mdpi.comnumberanalytics.com.
Iron (Fe), Platinum (Pt), Mercury (Hg): Sulfadiazine has also been coordinated with iron, platinum, and mercury ions, with reported studies detailing their synthesis and characterization nih.govsci-hub.se.
These diverse examples highlight the broad applicability of sulfadiazine as a ligand in coordination chemistry, leading to a wide array of metal complexes with potential therapeutic and catalytic applications.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, including metal complexes, to minimize environmental impact and promote sustainability.
Efforts to develop greener synthetic routes for sulfonamides and related compounds have explored solvent-free or reduced-solvent methodologies. For instance, the synthesis of certain sulfonamides can be achieved using zinc oxide nanoparticles as catalysts in solvent-free conditions ekb.eg. While not directly a this compound complex synthesis, this illustrates the potential for solvent reduction in related chemical processes.
The use of water as a solvent in solvothermal synthesis for metal-organic frameworks involving zinc is also a green approach rsc.org. Furthermore, the synthesis of zinc oxide nanoparticles using plant extracts or gums in aqueous media exemplifies the application of green chemistry principles by minimizing the use of hazardous chemicals and reducing environmental impact mdpi.commdpi.com. The use of ethanol (B145695) as a solvent in some metal complex syntheses, coupled with efficient work-up procedures and catalyst reusability, also contributes to greener practices ajgreenchem.com.
While many metal complex syntheses involve reacting metal salts with ligands, the literature does not extensively detail specific "catalyst-free" approaches for the direct formation of this compound complexes in the sense of requiring a separate catalyst to facilitate the coordination bond formation itself. The primary driving force for complexation is the inherent affinity between the metal ion and the ligand's donor atoms. However, the broader application of green chemistry principles encourages the development of processes that are inherently efficient and require minimal auxiliary substances. Future research may focus on optimizing reaction conditions to achieve complex formation without the need for additional catalytic agents, thereby aligning with the principle of minimizing waste and maximizing atom economy.
Scale-Up Considerations and Industrial Synthesis Research
Basis for Industrial Synthesis
The fundamental precipitation method described for the synthesis of this compound, which involves the reaction of soluble zinc salts with sodium sulfadiazine, is inherently suitable for large-scale industrial production google.com. The process utilizes common chemical reagents and employs standard separation and purification techniques, such as filtration, washing, and drying, which are well-established within the chemical manufacturing sector. Patent literature provides a clear and scalable pathway for producing this compound as a dry white powder, thus forming a solid foundation for its industrial preparation google.com. The relative simplicity of this reaction suggests that scaling up the process would primarily involve optimizing batch sizes, the design of reaction vessels, and material handling protocols to maintain operational efficiency and ensure product consistency.
Research Driving Industrial Interest
Industrial interest in this compound is partly propelled by its comparative performance against the widely utilized silver sulfadiazine (AgSD) in wound care applications nih.gov. Research findings indicate that zinc sulfadiazine possesses enhanced aqueous solubility and skin permeability when contrasted with AgSD, which could potentially translate into improved efficacy in topical therapeutic applications nih.gov. Furthermore, studies investigating the synergistic effects of zinc-containing compounds combined with sulfadiazine-based antimicrobials, such as the combination of zinc pyrithione (B72027) with silver sulfadiazine, highlight the ongoing research efforts aimed at optimizing antimicrobial formulations for wound management asm.orgresearchgate.netnih.gov. This research is geared towards developing more effective or alternative treatment options, which in turn stimulates the need for robust and reliable industrial synthesis methods for compounds like zinc sulfadiazine. While specific challenges associated with the scale-up of zinc sulfadiazine production are not extensively detailed in the available literature, the general impetus for improved topical antimicrobials supports the investigation and potential industrialization of its manufacturing processes.
Formulation and Characterization for Scale-Up
For successful industrial scale-up, meticulous formulation and comprehensive characterization are paramount. Research conducted on silver sulfadiazine, for instance, underscores the critical importance of understanding the physicochemical properties of such formulations. This includes evaluating aspects like morphology, particle size distribution, and thermal stability, utilizing analytical techniques such as Atomic Force Microscopy (AFM), thermogravimetric analysis (TGA), and Differential Scanning Calorimetry (DSC) researchgate.net. These characterization methods are indispensable for ensuring product quality, maintaining batch-to-batch consistency, and achieving cost-effectiveness during the scale-up phase, as well as for establishing rigorous quality control methodologies researchgate.net. Although specific studies focusing on the scale-up of zinc sulfadiazine formulations are limited, the principles applied in the development of AgSD—optimizing particle characteristics, ensuring stability within various carrier systems, and validating consistency across production batches—would be directly applicable. The synthesis of zinc sulfadiazine complexes, such as those formed with amines or molybdate (B1676688), also involves detailed characterization through techniques like X-ray crystallography and spectroscopy, which are essential for understanding and controlling the properties of the synthesized materials at any production scale nih.govchempap.org.
Table 1: Primary Synthesis Method of this compound
| Parameter | Description |
| Method | Precipitation reaction in aqueous solution |
| Reactants | Water-soluble zinc salt (e.g., Zinc Acetate, Zinc Nitrate) |
| Water-soluble sulfadiazine salt (e.g., Sodium Sulfadiazine) | |
| Reaction Medium | Aqueous solution |
| Process Steps | Mixing of reactants, precipitation, filtration/centrifugation, washing, drying |
| Product Form | Dry white powder |
| Key References | google.comsmolecule.com |
Table 2: Reported Derivative Complexes of Zinc Sulfadiazine
| Derivative Complex Name | Chemical Formula | Synthesis Approach | Key References |
| Zinc sulfadiazine-methylamine | Zn(SD)₂(CH₃NH₂)₂ | Reaction of zinc nitrate hexahydrate with sulfadiazine/salt in methylamine | nih.gov |
| Zinc sulfadiazine-ethylenediamine | Zn(SD)₂(C₂H₈N₂)₃·H₂O | Reaction of zinc nitrate hexahydrate with sulfadiazine/salt in ethylenediamine | nih.gov |
| Zinc sulfadiazine molybdate complex | Zn(C₁₀H₁₀N₄O₂S)MoO₄·H₂O (proposed) | Reaction of zinc(II) with sulfadiazine and molybdate | chempap.org |
Compound Names Mentioned
this compound
Zinc acetate
Zinc nitrate
Sodium sulfadiazine
Silver sulfadiazine (AgSD)
Zinc sulfadiazine-methylamine
Zinc sulfadiazine-ethylenediamine
Zinc sulfadiazine molybdate complex
Sulfadiazine
Zinc pyrithione
Advanced Spectroscopic and Structural Elucidation of Sulfadiazine Zinc
Vibrational Spectroscopy for Bond Analysis and Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are crucial for identifying functional groups and understanding the nature of chemical bonds within the Sulfadiazine (B1682646) zinc complex. These methods probe the vibrational modes of molecules, which are sensitive to changes in chemical environment, including metal coordination.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is widely used to identify the characteristic functional groups present in sulfadiazine and to observe how these groups are affected upon coordination with zinc. Studies on sulfadiazine complexes often report shifts in the absorption bands corresponding to the S=O stretching, N-H stretching, C=N stretching, and C-S vibrations of the sulfadiazine ligand. The formation of the zinc complex typically leads to shifts in these bands, and the appearance of new bands, often in the lower frequency region, which are attributed to metal-ligand vibrations, such as Zn-N or Zn-O bonds. For instance, the sulfonyl group (SO2) and the nitrogen atoms within the pyrimidine (B1678525) ring are common coordination sites.
Table 1: Characteristic FT-IR Absorption Bands and Potential Assignments for Sulfadiazine Zinc Complexes
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400-3300 | N-H stretching (primary amine) | chempap.orgnih.gov |
| ~3300-3100 | N-H stretching (sulfonamide) | chempap.orgnih.gov |
| ~1600-1580 | C=N stretching (pyrimidine ring) | chempap.orgnih.gov |
| ~1350-1300 | S=O stretching (asymmetric, sulfonamide) | chempap.orgnih.gov |
| ~1170-1150 | S=O stretching (symmetric, sulfonamide) | chempap.orgnih.gov |
| ~500-300 | Zn-N or Zn-O stretching (metal-ligand) | chempap.orgfrontiersin.orgresearchgate.net |
Note: Specific band positions can vary depending on the exact complex structure, coordination environment, and experimental conditions.
Raman Spectroscopy Applications
Raman spectroscopy complements FT-IR by providing complementary vibrational information. While FT-IR spectroscopy measures the absorption of infrared light due to molecular vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For metal complexes, Raman spectroscopy can be particularly useful for identifying specific vibrational modes that are sensitive to metal coordination, potentially revealing information about the symmetry and bonding. Studies on zinc oxide, for example, show characteristic Raman modes related to Zn-O vibrations mdpi.comvnu.edu.vn. Although direct Raman spectra of this compound are less commonly detailed in the initial search results compared to FT-IR, it can offer insights into lattice vibrations and ligand modes that might not be as prominent in IR.
Mass Spectrometry Techniques in Complex Characterization
Mass spectrometry (MS) techniques are indispensable for determining the molecular weight, elemental composition, and fragmentation patterns of molecular ions, thereby aiding in the structural elucidation of complexes like this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique commonly used for analyzing polar molecules and coordination complexes. It allows for the transfer of ions from solution into the gas phase, typically producing protonated or deprotonated molecular ions, or metal-adduct ions. For this compound, ESI-MS can confirm the presence of the complex ion, such as [Zn(Sulfadiazine)x]+ or related species, often with characteristic isotopic patterns due to the natural abundance of zinc isotopes (64Zn, 66Zn, 67Zn, 68Zn, 70Zn). Fragmentation patterns observed in MS/MS experiments can provide further structural details by breaking down the complex ion into smaller, identifiable fragments, revealing how the sulfadiazine ligand is coordinated to the zinc ion mdpi.comresearchgate.netresearchgate.netresearchgate.netuvic.caasianpubs.org. For example, the loss of SO3 or fragments related to the pyrimidine ring can be observed.
Table 2: Representative ESI-MS Data for this compound Complexes
| Observed Ion (m/z) | Proposed Assignment | Fragmentation Pathways (Example) | Reference |
| ~331 | [Zn(H2O+SDZ-H)]+ (monoisotopic) | Loss of SO3 (~80 Da) to m/z 251; Loss of H2O to m/z 313 | mdpi.comresearchgate.net |
| ~336 | [Zn(H2O+STZ-H)]+ (monoisotopic) | Similar fragmentation patterns as SDZ complex | mdpi.com |
Note: SDZ refers to Sulfadiazine; STZ refers to Sulfathiazole. The exact mass and fragmentation depend on the specific complex and experimental conditions.
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Ligation Motifs
IRMPD spectroscopy, coupled with mass spectrometry, is a powerful technique for probing the specific binding sites (ligation motifs) of ligands to metal ions in isolated gas-phase ions. By irradiating mass-selected ions with infrared light, specific vibrational modes are excited, leading to dissociation. The observed fragmentation pattern provides direct evidence of the bonding interactions. For this compound complexes, IRMPD studies have indicated that the zinc ion is coordinated to sulfadiazine via the N(heterocycle) and O(sulfonyl) donor atoms, forming a three-coordinate zinc complex, likely as a [ZnOH]+ species bound to deprotonated sulfadiazine mdpi.comresearchgate.netscite.ainih.gov. This technique helps distinguish between different possible coordination modes and tautomeric forms of the ligand.
Thermal Analysis Methods for Complex Stability and Decomposition Pathways
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to assess the thermal stability of this compound complexes and to elucidate their decomposition mechanisms.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can reveal distinct stages of decomposition, typically involving the loss of coordinated or lattice water molecules, followed by the thermal breakdown of the organic sulfadiazine ligand, and finally, the formation of inorganic residues, such as zinc oxide (ZnO). The temperatures at which these mass losses occur provide information about the thermal stability of the complex. For example, a complex might show an initial mass loss between 300-410 K attributed to the removal of a water molecule, followed by a further mass loss in the range of 450-910 K corresponding to the decomposition of the ligand chempap.org.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions, melting, and decomposition events, providing information about the energy changes associated with these processes. For metal complexes, DSC can identify endothermic (e.g., dehydration, melting) and exothermic (e.g., decomposition) events.
Table 3: Typical Thermal Decomposition Stages for this compound Complexes
| Temperature Range (K) | Mass Loss Event | Proposed Residue | Reference |
| 300 – 410 | Loss of coordinated/lattice water molecule | Intermediate | chempap.org |
| 450 – 910 | Decomposition of the sulfadiazine ligand | ZnO | chempap.org |
| Higher temperatures | Further decomposition or phase transition of residue | ZnO | chempap.org |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is employed to assess the thermal stability and decomposition patterns of compounds. Studies involving zinc complexes with sulfadiazine typically examine their behavior over a wide temperature range, often from ambient temperature up to 800 °C, at controlled heating rates jocpr.com. These analyses help in identifying the stages of thermal degradation, the presence of solvate molecules, and the nature of the decomposition process. Generally, zinc-sulfadiazine complexes have demonstrated higher thermal stability compared to the free sulfadiazine ligand, as indicated by their higher decomposition temperatures jocpr.com. The TGA curves provide insights into the loss of coordinated water molecules or other volatile components, followed by the decomposition of the organic ligand and the formation of inorganic residues eurjchem.comresearchgate.netresearchgate.net.
Table 1: Thermogravimetric Analysis (TGA) Findings for Zinc-Sulfadiazine Related Materials
| Technique | Material Type | Temperature Range (°C) | Heating Rate (°C/min) | Key Finding | Citation(s) |
| TGA | Zn(II)-Sulfadiazine complexes | 20-800 | 5 | Complexes exhibit higher thermal stability with decomposition temperatures exceeding those of the free sulfadiazine ligand (>265°C). | jocpr.com |
| TGA | Zinc(II) complex with sulfadiazine | Not specified | Not specified | Used to characterize the thermal decomposition profile of the complex. | unesp.br |
| TGA | Modified-zinc MIL-53(Al,Zn) MOF with Sulfadiazine | Not specified | Not specified | Characterization of MOF material containing sulfadiazine. | researchgate.net |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is utilized to detect and quantify thermal transitions, such as melting, crystallization, and decomposition. For zinc-sulfadiazine complexes, DSC measurements often reveal distinct thermal events that correspond to phase changes or degradation processes unesp.br. Research indicates that these complexes generally possess higher melting points compared to the parent sulfadiazine ligand, suggesting enhanced thermal stability upon complexation jocpr.com. These higher melting points, often observed above 265°C, are indicative of the robust structure formed through coordination with zinc ions jocpr.com.
Table 2: Differential Scanning Calorimetry (DSC) Findings for Zinc-Sulfadiazine Related Materials
| Technique | Material Type | Key Finding | Citation(s) |
| DSC | Zn(II)-Sulfadiazine complexes | Complexes exhibit higher melting points (>265°C) than the parent sulfadiazine ligand, indicating improved thermal stability due to complexation. | jocpr.com |
| DSC | Zinc(II) complex with sulfadiazine | Employed to characterize the thermal transitions of the complex. | unesp.br |
Electron Microscopy for Morphological and Nanoscale Characterization
Electron microscopy techniques provide high-resolution imaging essential for understanding the physical form, size, and surface features of materials at the nanoscale.
Transmission Electron Microscopy (TEM) for particle shape and size
Transmission Electron Microscopy (TEM) is instrumental in determining the morphology, size, and crystallinity of nanoparticles and complex structures. Studies on materials related to zinc and sulfadiazine, such as silver sulfadiazine, have revealed that particles are often roughly spherical in shape, with sizes typically falling within the range of 10-70 nm lpu.in. For other zinc-based nanomaterials, TEM has confirmed spherical morphologies nih.gov. High-resolution TEM (HRTEM) studies can further provide insights into structural details and potential variations in particle dimensions within a sample researchgate.net.
Table 3: Transmission Electron Microscopy (TEM) Findings for Related Zinc-Sulfadiazine Materials
| Technique | Material Type | Particle Shape | Particle Size (nm) | Description | Citation(s) |
| TEM | Silver Sulfadiazine | Roughly spherical | 10-70 | Particles observed to be predominantly spherical. | lpu.in |
| TEM | Zinc Nanoparticles (Zn NPs) | Spherical | Not specified | Confirmed the spherical structure of the synthesized nanoparticles. | nih.gov |
| TEM | Pb(II)-Sulfadiazine complexes | Not specified | Not specified | HRTEM studies provided information regarding diameter increases with alkyl chains. | researchgate.net |
| TEM | Zinc Sulfide (B99878) (ZnS) Nanoparticles | Spherical | ~24 | Showed spherical ZnS particles. | chemmethod.com |
Scanning Electron Microscopy (SEM) for surface morphology
Scanning Electron Microscopy (SEM) offers detailed surface imaging, revealing the topography, texture, and arrangement of particles. Investigations into zinc-based nanomaterials, including those involving sulfadiazine, have utilized SEM to characterize surface morphology. For instance, zinc nanoparticles (Zn NPs) have been described as spherical in shape, with SEM images showing agglomerations of individual particles nih.gov. In related studies on sulfadiazine metal complexes, SEM has revealed diverse morphologies such as cubic crystals researchgate.net. The surface features observed via SEM can provide critical information about the synthesis process and the physical state of the material nih.govmdpi.com.
Table 4: Scanning Electron Microscopy (SEM) Findings for Related Zinc-Sulfadiazine Materials
| Technique | Material Type | Surface Morphology | Description | Citation(s) |
| SEM | Zinc Nanoparticles (Zn NPs) | Spherical | Revealed spherical shapes and the presence of agglomerated nanoparticles. | nih.gov |
| SEM | Pb(II)-Sulfadiazine complexes | Cubic crystals | Analysis indicated the presence of cubic crystal structures. | researchgate.net |
| SEM | Zinc Sulfide (ZnS) Nanoparticles | Spherical | Showed spherical ZnS particles, with size influenced by synthesis temperature. | chemmethod.com |
| SEM | Polymers containing Sulfadiazine | Not specified | Used for characterizing the surface morphology of polymer matrices. | mdpi.com |
Mechanistic Investigations of Sulfadiazine Zinc Bioactivity in Model Systems
Molecular Target Identification and Binding Studies
The bioactivity of sulfadiazine (B1682646) zinc is rooted in its molecular interactions with key cellular components and enzymes essential for microbial survival. These interactions define its antimicrobial spectrum and efficacy.
DNA/RNA interaction studies and binding affinities
Studies have indicated that complexes formed between zinc ions and sulfadiazine can interact with bacterial DNA and RNA smolecule.comresearchgate.net. Specifically, some metal-sulfonamide complexes have been shown to bind to bacterial DNA, potentially increasing the stability of the bacterial double helix and thereby inhibiting proliferation researchgate.net. Research on similar metal complexes suggests that they can interact with DNA preferentially through the major groove and may induce strand cleavage via an oxidative mechanism involving reactive oxygen species (ROS) researchgate.net. The exact binding affinities and the specific nature of interaction of sulfadiazine zinc with nucleic acids require further detailed investigation.
Enzyme inhibition kinetics of metal-sulfonamide complexes
While specific kinetic data (e.g., Ki or IC50 values) for this compound's inhibition of dihydropteroate (B1496061) synthetase are not extensively detailed in the provided literature, the general principle of sulfonamide enzyme inhibition is well-established chemicalbook.comnih.govpharmacompass.comncats.ioncats.io. Sulfonamides typically exhibit competitive inhibition kinetics. Some research suggests that zinc sulfadiazine may possess "slower reaction kinetics" compared to silver sulfadiazine smolecule.com, implying potential differences in the rate of binding or dissociation from its target, which could influence its duration of action or efficacy. The coordination chemistry of zinc with sulfadiazine can lead to structural variations that might affect enzyme interaction researchgate.net.
Cellular Uptake and Intracellular Fate in Microbial/Cellular Models
Understanding how this compound enters microbial cells and where it localizes is crucial for elucidating its complete mechanism of action.
Transport mechanisms across bacterial membranes
The specific mechanisms by which this compound traverses bacterial cell membranes are not explicitly detailed in the available research snippets. However, like other sulfonamides, its ability to reach intracellular targets, such as dihydropteroate synthetase, implies some form of transport across the bacterial envelope. The lipophilicity and charge of the zinc complex could influence its passage through membrane structures.
Intracellular localization and distribution in target cells
Once inside the bacterial cell, this compound exerts its primary antimicrobial effect by inhibiting intracellular enzymes involved in folate synthesis chemicalbook.comnih.govpharmacompass.comncats.ioncats.io. Research indicates that the compound can bind to bacterial proteins and DNA within the cell smolecule.com. The localization within the cytoplasm, where the enzymes of the folate pathway are found, is inferred from its mechanism of action. The distribution and concentration within different cellular compartments would dictate the extent of its inhibitory activity.
Pharmacokinetic and Pharmacodynamic Modeling in Pre Clinical and Theoretical Systems
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Kinetics in Model Systems
Understanding the in vitro ADME profile of Sulfadiazine (B1682646) zinc is crucial for predicting its behavior in biological systems before in vivo testing.
Permeability studies in artificial membranes and cell cultures
Research into the permeability of compounds across biological barriers is often conducted using artificial membranes or cell cultures. While specific permeability coefficients for Sulfadiazine zinc are not detailed in the provided search results, studies on related compounds like silver sulfadiazine (SSD) offer some context. For instance, a study comparing the permeation of sulfadiazine from SSD across synthetic membranes and eschar tissue found that sulfadiazine permeation through eschar tissue was significantly higher than through silicone and Carbosil membranes nih.gov. This suggests that the nature of the barrier significantly influences the permeability of sulfadiazine, and by extension, its zinc salt.
Metabolic stability in ex vivo biological matrices
Information regarding the metabolic stability of this compound in ex vivo biological matrices such as liver microsomes or plasma from pre-clinical species is not explicitly detailed in the provided search results. General studies on sulfadiazine indicate that its metabolism primarily occurs in the liver through acetylation wikipedia.org. However, specific data on the rate or pathways of this compound metabolism in ex vivo systems is lacking.
Protein binding kinetics and implications for distribution
Protein binding is a critical factor influencing drug distribution, as only the unbound fraction is pharmacologically active. For Sulfadiazine, protein binding has been reported to be around 38-48% wikipedia.org. While specific kinetic data for this compound is not provided, its binding to plasma proteins, particularly albumin, would influence its distribution in pre-clinical models. High protein binding can limit the volume of distribution and affect the concentration of free drug available to tissues. Studies on zinc's interaction with proteins, such as its binding to Protein C and activated Protein C, show that zinc ions can increase binding affinities and induce conformational changes, highlighting the potential for metal ions to influence protein interactions nih.gov.
Mathematical and Computational Modeling of Pharmacokinetic Parameters
Mathematical and computational models are essential tools for predicting and understanding the pharmacokinetic behavior of compounds in pre-clinical and theoretical systems.
Quantitative structure-activity/property relationships (QSAR/QSPR)
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) utilize the relationship between a compound's chemical structure and its biological or physical properties to predict its behavior. While specific QSAR/QSPR models for this compound are not detailed, studies on sulfonamides, in general, have explored these relationships. For example, QSPR models have been used to predict the oral absorption of sulfonamides based on physicochemical descriptors scispace.com. Such approaches could theoretically be applied to this compound to predict its absorption characteristics based on its molecular structure, though specific models for this compound are not presented in the search results.
Pharmacodynamic Correlations in Microbial Inhibition Models
Pharmacodynamic modeling is crucial for understanding how antimicrobial agents like this compound exert their effects on microorganisms. This involves correlating drug concentrations with the resulting biological effects, such as the inhibition of microbial growth or the rate of microbial killing. For this compound, its pharmacodynamic profile is understood through its ability to inhibit bacterial and fungal proliferation at specific concentrations and over defined time periods.
Concentration-dependent efficacy profiles in bacterial/fungal cultures
The efficacy of this compound against various microorganisms is directly related to its concentration. Studies have investigated its ability to inhibit microbial growth, typically quantified by Minimum Inhibitory Concentration (MIC) values. These values represent the lowest concentration of the compound that prevents visible microbial growth after a defined incubation period.
Research indicates that this compound, when compared to Silver Sulfadiazine (SSD), exhibits antimicrobial activity that is less potent in vitro. Specifically, levels of this compound that are 5 to 10 times greater than those required for Silver Sulfadiazine were necessary to inhibit strains of Staphylococcus Aureus and Klebsiella google.com. For context, Silver Sulfadiazine has demonstrated an MIC50 of 85 μg/ml against Methicillin-Resistant Staphylococcus aureus (MRSA) and general MICs ranging from 16 to 64 μg/ml against other bacterial strains wounds-uk.com. Furthermore, this compound has shown efficacy against dermatophytes, inhibiting their growth at concentrations of 100 μg/ml or less wounds-uk.com.
Advanced Formulation Science and Material Integration for Sulfadiazine Zinc
Nanomaterial Integration Strategies for Enhanced Performance
The incorporation of sulfadiazine (B1682646) zinc into nanomaterials offers significant advantages, including increased surface area, improved solubility, enhanced bioavailability, and controlled release kinetics. These strategies aim to optimize the therapeutic profile of SDZ-Zn for various biomedical applications.
Encapsulation in Nanoparticles and Nanocarriers
Research into encapsulating sulfadiazine zinc within nanoparticles and nanocarriers is driven by the goal of achieving sustained and targeted delivery. While specific studies detailing SDZ-Zn encapsulation are less prevalent than those for silver sulfadiazine, the principles are similar. Nanocarriers such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles can encapsulate SDZ-Zn, protecting it from degradation and controlling its release. For instance, metal-organic frameworks (MOFs), such as modified zinc MIL-53(Al,Zn), have been investigated for hosting sulfadiazine, with the presence of zinc modulating the drug-MOF interactions and influencing release rates nih.govresearchgate.net. Studies on related compounds, like silver sulfadiazine (SSD) nanosuspensions, show improved solubility and potentially enhanced antibacterial effects when formulated into nanosystems dovepress.comnih.gov. These nanosystems can lead to improved clearance of bacteria in wound models researchgate.net.
Development of this compound Nanocoatings and Films
Nanocoatings and films incorporating this compound represent a promising approach for creating anti-infective surfaces on medical devices or wound dressings. The concept involves creating thin layers of SDZ-Zn at the nanoscale that can release the active compound upon contact with moisture or biological fluids. Research into silver sulfadiazine has demonstrated the potential for forming self-assembled monolayers (SAMs) on hydroxylated surfaces, yielding efficient bactericidal effects mdpi.comnih.gov. Similarly, zinc-containing nanocoatings, such as those involving zinc oxide (ZnO) nanoparticles, are being explored for their antimicrobial properties mdpi.comresearchgate.netacs.org. While direct literature on SDZ-Zn nanocoatings is limited, the principles of surface functionalization with antibacterial agents suggest that SDZ-Zn could be integrated into such systems to impart sustained antimicrobial activity.
Polymeric and Hydrogel-Based Delivery Systems Research
Polymeric and hydrogel-based systems are widely investigated for their biocompatibility, biodegradability, and ability to provide controlled release of therapeutic agents like this compound. These materials can be tailored to specific applications, such as wound dressings and tissue engineering scaffolds.
Controlled Release Matrix Design and Characterization
The design of polymeric matrices for controlled release of this compound focuses on modulating its release rate to maintain therapeutic concentrations over an extended period. For example, carboxymethyl chitosan (B1678972) (CMCh) hydrogels, in combination with poly(vinyl alcohol) (PVA) and zinc acetate (B1210297), have been developed for the prolonged release of sulfadiazine, with release extending up to 49 days acs.org. These hydrogels exhibit macroporous architectures and tunable mechanical properties. Studies on silver sulfadiazine (SSD) have shown that its release from polymeric systems can be influenced by factors like polymer concentration, cross-linking density, and matrix erosion dovepress.comnih.govjddtonline.infocelljournal.orgresearchgate.net. For instance, the release of SSD from polycaprolactone (B3415563) (PCL) nanofibers showed an initial burst release followed by sustained release over 20 days celljournal.org. Similarly, the release of sulfadiazine from metal-organic frameworks (MOFs) like MIL-53(Al,Zn) was faster when zinc was present, suggesting that zinc ions can modulate sulfadiazine release nih.govresearchgate.net. Data from these studies often include release kinetics parameters and characterization of the matrix properties.
Table 1: Sulfadiazine Release from Polymeric Matrices
| Material System | Drug | Release Medium | Release Duration | Max Release (%) | Release Mechanism/Notes | Reference |
| Carboxymethyl chitosan (CMCh)/PVA/Zn Acetate | Sulfadiazine | PBS (pH 7.4) | 49 days | ~100% | Sustained release, epoxy-acid/amino chemistry cross-linking. | acs.org |
| Polycaprolactone (PCL) Nanofibers | SSD | Not specified | 20 days | 80% cumulative | Initial burst (60% in 4 days) followed by sustained release. | celljournal.org |
| MIL-53(Al,Zn) Metal-Organic Framework | Sulfadiazine | Not specified | 12 hours | 72% (in 2h) | Faster release with Zn(ii) compared to free-zinc MOF. | nih.govresearchgate.net |
Scaffold and Dressing Incorporation for Localized Delivery
Incorporating this compound into scaffolds and wound dressings facilitates localized delivery, providing direct therapeutic action at the wound site. Zinc alginate hydrogel-coated wound dressings (WD@AlgZn) have demonstrated enhanced antimicrobial properties and accelerated wound closure compared to conventional treatments, including silver sulfadiazine mdpi.com. The zinc ions, cross-linked within the alginate matrix, ensure sustained release and antimicrobial action. Chitosan-based scaffolds and membranes have also been explored for delivering silver sulfadiazine (SSD), showing controlled release and potent inhibition against bacteria like E. coli and Staphylococcus aureus researchgate.netexplorationpub.commdpi.com. Polycaprolactone (PCL) nanofibrous mats loaded with SSD have been fabricated for wound healing, showing improved physicochemical properties and controlled release celljournal.org. These composite materials mimic the extracellular matrix, promoting cell migration and tissue regeneration.
Surface Functionalization and Interface Chemistry
Surface functionalization of materials with this compound involves modifying the surface properties to enhance its interaction with biological environments or to impart specific functionalities, such as improved antimicrobial activity or targeted drug release. This can be achieved through various chemical and physical methods.
For instance, the development of anti-infective surfaces using silver sulfadiazine has involved creating self-assembled monolayers (SAMs) on hydroxylated materials. These SAMs can release antibacterial molecules and prevent bacterial adhesion mdpi.comnih.gov. Research has also explored functionalizing polyacrylonitrile (B21495) (PAN) nanofiber mats with silver sulfadiazine (AgSD) using different methods, including solution immersion and in situ synthesis, to enhance antibacterial activity researchgate.net. The interaction between the functional groups of AgSD and the polymer matrix, analyzed by FTIR, is crucial for the stability and release characteristics of the functionalized material. While specific studies on the surface functionalization of this compound are emerging, the principles applied to silver sulfadiazine and zinc oxide nanoparticles highlight the potential for creating advanced materials with tailored surface properties for biomedical applications.
Environmental Fate and Ecotoxicological Research of Sulfadiazine Zinc
Environmental Persistence and Degradation Pathways
The persistence of sulfadiazine (B1682646) zinc in the environment is governed by various abiotic and biotic degradation processes. These pathways determine how long the compound remains in soil and water systems and its potential for transformation into other substances.
Photodegradation mechanisms and kinetics
Photodegradation, the breakdown of compounds by light, is a significant abiotic process in both aquatic and terrestrial environments, particularly on soil surfaces mdpi.comufz.de. While specific photodegradation kinetics for sulfadiazine zinc are not extensively documented, research on related compounds provides insights. For instance, zinc pyrithione (B72027) (ZnPT), an antifouling agent containing zinc, undergoes photodegradation in aqueous media via a pseudo-first-order reaction, with photolytic half-lives ranging from 9.2 to 15.1 minutes. This process can be accelerated by dissolved organic matter and nitrate (B79036) ions nih.gov.
Studies involving advanced photocatalytic systems have demonstrated the degradation of sulfadiazine (SDZ) under visible light. For example, a composite material of Bi2MoO6/g-C3N4 significantly enhanced the visible light photocatalytic activity for SDZ degradation, achieving 93.88% efficiency after 120 minutes, attributed to the formation of a heterojunction that promotes electron-hole pair transfer mdpi.com. Similarly, visible light irradiation combined with persulfate activated by Cu2O@zeolite effectively degraded SDZ, generating reactive radicals like sulfate (B86663) (SO4•−), superoxide (B77818) (•O2−), and hydroxyl (•OH) radicals tandfonline.com. These findings suggest that zinc-containing photocatalysts or materials can play a role in the photodegradation of sulfonamides. The general mechanism involves the generation of reactive oxygen species (ROS) on the photocatalyst surface, which then degrade organic pollutants acs.org.
Biodegradation in soil and aquatic environments
Biodegradation, mediated by microorganisms, is a crucial pathway for the dissipation of antibiotics in the environment mdpi.commdpi.com. Sulfonamides, including sulfadiazine, are generally known for their low biodegradability mdpi.com. Studies indicate that sulfadiazine degradation is significantly slower under anaerobic conditions, leading to higher persistence with degradation ratios below 75% and half-lives (DT50) exceeding 20 days researchgate.net.
Research has identified specific bacterial strains, such as those belonging to the genera Paracoccus, Methylobacterium, and Kribbella, capable of degrading sulfadiazine. These strains achieved degradation rates of up to 60% within 290 hours and could also metabolize SDZ intermediates like 2-aminopyrimidine (B69317) nih.gov. Microbial activity is a primary driver for sulfadiazine biotransformation in soil. In non-sterile soil, the DT50 for sulfadiazine was considerably shorter (8.48–10.22 days) compared to sterile soil (21.21–30.09 days), highlighting the critical role of microbial communities frontiersin.org. The addition of organic matter, such as manure, can slightly enhance sulfadiazine degradation rates in soil, though the effect may not be significant with repeated applications researchgate.net.
Table 1: Sulfadiazine (SDZ) Biodegradation Half-lives (DT50) in Soil
| Soil Condition | DT50 (days) | Reference |
| Non-sterile soil (4 mg/kg) | 8.48 | frontiersin.org |
| Non-sterile soil (10 mg/kg) | 8.97 | frontiersin.org |
| Non-sterile soil (20 mg/kg) | 10.22 | frontiersin.org |
| Sterile soil (4 mg/kg) | 30.09 | frontiersin.org |
| Sterile soil (10 mg/kg) | 26.55 | frontiersin.org |
| Sterile soil (20 mg/kg) | 21.21 | frontiersin.org |
| Anaerobic conditions | > 20 | researchgate.net |
Hydrolysis and other abiotic transformation processes
Abiotic transformation processes, including hydrolysis, photodegradation, and redox reactions, contribute to the environmental fate of antibiotics mdpi.comufz.demdpi.com. Hydrolysis is recognized as a significant abiotic degradation pathway for some antibiotics, with its rate being dependent on the compound's specific characteristics, temperature, and pH mdpi.comufz.defrontiersin.orgnih.gov. However, sulfonamides, including sulfadiazine, are generally reported to be resistant to hydrolysis and remain stable in the dark mdpi.com. Abiotic transformations can also be influenced by soil components like clay surfaces and organic matter, which can catalyze these reactions ufz.de.
Bioaccumulation and Biotransformation in Environmental Organisms
The uptake, metabolism, and potential transfer of sulfadiazine and zinc within environmental organisms are critical aspects of their ecotoxicological impact.
Uptake and metabolism in plants and soil microorganisms
Plants can absorb antibiotics from soil, although this is often considered an auxiliary removal route compared to microbial degradation frontiersin.orgmdpi.com. Rhizosphere microorganisms play a substantial role in antibiotic degradation, with studies indicating that up to 90-92% of degradation can occur through root-associated microbes, while direct plant absorption accounts for a much smaller percentage (0.05-0.17%) mdpi.com.
Zinc-solubilizing bacteria (ZSB) can influence zinc availability and uptake by plants. These bacteria produce organic acids and chelating agents that lower soil pH, solubilizing inorganic zinc and making it more accessible for plant roots. This process can enhance zinc translocation into edible plant parts, contributing to biofortification frontiersin.org.
While specific metabolism studies of this compound in plants are limited, research on other xenobiotics, such as tire wear particle-derived compounds, demonstrates that plants can metabolize these substances, accumulating transformation products in their tissues. However, continuous leaching and resupply can maintain concentrations, and the stability of these metabolites raises concerns acs.org. Soil microorganisms are also key players in the transformation of antibiotics, with some bacterial strains showing resistance to heavy metals like zinc, suggesting potential co-adaptation in environments where both pollutants are present nih.gov.
Trophic transfer potential in ecological food webs
Antibiotics and metals can be bioaccumulated by organisms and subsequently transferred through food webs, potentially leading to biomagnification nih.govresearchgate.netresearchgate.netnih.gov. Bioaccumulation is quantified using metrics such as the Bioconcentration Factor (BCF) and Biomagnification Factor (BMF) researchgate.netresearchgate.net.
Sulfadiazine has demonstrated a low bioaccumulation potential in aquatic organisms. Studies on lambari fish indicated that the concentration of SDZ in fish tissues was approximately 1/50th of that in the surrounding water, with low BCF values reported across various fish species nih.gov. Generally, most pharmaceuticals tend not to biomagnify in aquatic food webs, although some exceptions, including certain antibiotics like ciprofloxacin (B1669076) and norfloxacin, have shown limited biomagnification behavior researchgate.net.
Zinc, an essential micronutrient, can become toxic at elevated levels and is widely distributed in aquatic ecosystems nih.govmarinebiodiversity.ca. It can be bioaccumulated in aquatic organisms, with the liver and kidney being primary accumulation sites nih.gov. While zinc is transferred through food chains, its behavior can vary, with evidence suggesting both biomagnification and biodilution can occur depending on the food web structure and organismal physiology nih.gov. The removal of top predators from a food chain can influence the uptake and concentration of zinc in lower trophic levels, potentially leading to lower concentrations in consumer fish when predators are absent w-program.nu.
Table 2: Bioaccumulation Factors (BCF) for Sulfadiazine (SDZ) in Fish
| Organism | BCF (L·kg−1) | Reference |
| Lambari fish (general indication) | ~1/50 of water concentration | nih.gov |
| Sea cucumbers (A. japonicus) | 2.1–891.5 | nih.gov |
| Common carp (B13450389) (C. carpio) | 2.73–165.73 | nih.gov |
| Rainbow trout (O. mykiss) | 4100 | nih.gov |
Table 3: Trophic Transfer Factors (TMF) for Selected Pharmaceuticals in Aquatic Food Webs
| Pharmaceutical Class | TMF Range | Observation | Reference |
| Antibiotics | 0.28–1.25 | Generally no significant trophic magnification | researchgate.net |
| Diclofenac | Varies | Has shown some biomagnification behavior | researchgate.net |
| Ciprofloxacin | Varies | Has shown some biomagnification behavior | researchgate.net |
Compound Names:
this compound
Sulfadiazine (SDZ)
Zinc (Zn)
Impact on Microbial Communities and Ecosystem Function
The presence of pharmaceuticals like sulfadiazine in the environment can significantly influence the structure and function of microbial communities, which are fundamental to ecosystem health. Zinc, while an essential nutrient, can also exhibit toxicity at elevated concentrations.
Alterations in soil and water microbial community structure
Studies investigating the impact of sulfadiazine on soil microbial communities have indicated that it can alter community structure. For instance, the dissipation of sulfadiazine in soil is closely linked to microbiome metabolism, and even minor depletion of bacterial diversity can impact its mineralization and residue formation rates researchgate.net. Research has shown that sulfadiazine (SDZ) can cause a consistent decrease in soil potential nitrification rate (PNR) across different soil types researchgate.netfrontiersin.org. Furthermore, the co-exposure of sulfadiazine with heavy metals like copper has shown distinct responses in ammonia-oxidizing archaea and bacteria communities, with impacts varying depending on soil type researchgate.netfrontiersin.org. While direct studies on this compound's impact on microbial community structure are limited, the known effects of its components suggest potential for disruption. For example, sulfamethoxazole (B1682508) (SMX), another sulfonamide, has been shown to affect soil microbial biomass and enzyme activities, with these effects potentially being exacerbated by the presence of zinc iosrjournals.org.
Effects on biogeochemical cycling processes
The biogeochemical cycles, particularly those involving nitrogen, are highly sensitive to environmental contaminants. Sulfadiazine has been observed to impact key nitrogen transformation processes. Studies indicate that sulfadiazine (SDZ) causes a consistent decrease in soil potential nitrification rate (PNR) across various soils researchgate.netfrontiersin.org. Additionally, the activities involved in the nitrogen cycle, such as nitrification and denitrification, are noted to be more sensitive to sulfonamides than other microbial activities, sometimes occurring at high antibiotic doses researchgate.net. The combined contamination of sulfamethoxazole (SMX) and zinc has been shown to have a more serious impact on soil microbial function, specifically inhibiting dehydrogenase and urease activities and consequently soil nitrification iosrjournals.org. These findings suggest that this compound could disrupt essential biogeochemical processes in terrestrial ecosystems.
Ecotoxicological Assessments in Non-Human Biota
Assessing the toxicity of this compound to various non-human organisms is crucial for understanding its environmental risk. This involves testing its effects on aquatic and terrestrial species.
Aquatic ecotoxicity testing (e.g., algae, daphnia, fish)
Sulfonamide antibiotics, including sulfadiazine, are frequently detected in aquatic environments and are known to pose risks to aquatic organisms nih.gov. Algae are generally the most susceptible aquatic organisms to selected antibiotics, followed by crustaceans and fish nih.govresearchgate.net. For instance, sulfamethoxazole (SMX), a related sulfonamide, exhibited a median 48-hour lethal concentration (LC50) of 234.18 mg/L for Daphnia magna researchgate.net. In microalgae like Chlamydomonas reinhardtii, sulfadiazine (SDZ) alone inhibited growth by approximately 42.40% at a concentration of 200 mg/L frontiersin.org. While specific data for this compound on these organisms is scarce, the known toxicity of sulfadiazine suggests a potential for adverse effects.
Zinc's aquatic ecotoxicity is well-documented, with toxicity values highly dependent on water chemistry, particularly pH and hardness. For example, reference values for acute aquatic toxicity indicate that at low pH (<7.0), the EC50 for Ceriodaphnia dubia is 0.413 mg Zn/L, while at neutral/high pH (7.0-8.5), the EC50 for Selenastrum capricornutum is 0.136 mg Zn/L europa.eu. Chronic toxicity values are even lower, with a 72-hour NOEC for Pseudokirchneriella subcapitata at pH 8.0 being 19 µg Zn/L europa.eu.
Table 1: Aquatic Ecotoxicity Endpoints for Sulfadiazine (SDZ) and Zinc (Zn)
| Organism | Chemical | Endpoint | Value (mg/L) | Notes | Reference |
| Daphnia magna | Sulfamethoxazole (SMX) | LC50 | 234.18 | 48-hour exposure | researchgate.net |
| Chlamydomonas reinhardtii | Sulfadiazine (SDZ) | Growth Inhibition | ~42.40% (at 200 mg/L) | 7-day exposure | frontiersin.org |
| Ceriodaphnia dubia | Zinc (Zn²⁺) | EC50 | 0.413 | Acute, pH < 7.0 | europa.eu |
| Selenastrum capricornutum | Zinc (Zn²⁺) | EC50 | 0.136 | Acute, pH 7.0-8.5 | europa.eu |
| Pseudokirchneriella subcapitata | Zinc (Zn²⁺) | NOEC | 0.019 (19 µg/L) | Chronic, pH 8.0 | europa.eu |
| Daphnia magna | Zinc (Zn²⁺) | NOEC | 0.082 (82 µg/L) | Chronic, pH 6.0 | europa.eu |
Terrestrial ecotoxicity testing (e.g., soil invertebrates, plants)
In terrestrial environments, sulfadiazine and zinc can affect soil-dwelling organisms and plants. Sulfadiazine's persistence in soil is influenced by microbial activity, and its presence can impact soil microbial processes researchgate.netresearchgate.net. While specific data for this compound on terrestrial invertebrates and plants is limited, studies on related compounds provide insights. For example, zinc toxicity to soil invertebrates like earthworms is influenced by soil properties such as pH and cation exchange capacity (CEC) researchgate.netnih.gov. EC50 values for ionic zinc on earthworms have ranged from 277 to 734 mg Zn/kg, depending on soil type researchgate.net. Sulfonamides can also be taken up by plants, potentially affecting their growth and development, although sorption to soil can initially limit their bioavailability researchgate.net.
Table 2: Terrestrial Ecotoxicity Endpoints for Zinc (Zn)
| Organism | Chemical | Endpoint | Value (mg/kg soil) | Notes | Reference |
| Earthworm (Eisenia fetida) | Ionic Zn | EC50 | 277-734 | Varies by soil properties | researchgate.net |
| Earthworm (Eisenia fetida) | ZnO NPs | EC50 | 694-2200 | Varies by soil properties | researchgate.net |
| Soil microbial processes | SMX + Zn | Enzyme Activity | Inhibition (serious) | Dehydrogenase, Urease, Nitrification | iosrjournals.org |
Environmental Risk Assessment Methodologies and Mitigation Strategies
Environmental risk assessment (ERA) is a systematic process used to identify, analyze, and evaluate potential environmental hazards. For compounds like this compound, ERA methodologies aim to predict and manage risks associated with their release into ecosystems numberanalytics.comresearchgate.neteuropa.eu. Key drivers of environmental risk for pharmaceuticals include persistence, mobility, bioaccumulation, and ecotoxicity acs.org.
Environmental Risk Assessment Methodologies: ERA typically involves hazard identification, exposure assessment, effects assessment, and risk characterization europa.eu. For chemicals released into the environment, methodologies can be quantitative, qualitative, or hybrid numberanalytics.com. Tools such as predictive modeling (e.g., EPI Suite, ToxCast) and New Approach Methodologies (NAMs) are increasingly being integrated into early stages of research and development to proactively identify and mitigate potential ecological risks acs.org. Regulatory frameworks often guide these assessments, considering factors like Predicted Environmental Concentration (PEC) and Predicted No-Effect Concentration (PNEC) researchgate.net.
Mitigation Strategies: Mitigation strategies focus on reducing the likelihood or impact of environmental harm. These can include:
Source Control: Implementing practices to minimize the release of this compound into wastewater or agricultural runoff.
Wastewater Treatment: Enhancing treatment processes to remove pharmaceuticals and heavy metals before discharge.
Best Management Practices: In agricultural settings, this could involve optimizing manure management and reducing antibiotic use.
Monitoring and Review: Continuous monitoring of environmental compartments for the presence of these compounds and periodic review of risk assessments to adapt management strategies numberanalytics.com.
Sustainable Drug Development: Integrating environmental considerations early in the drug development process, using predictive tools and non-animal testing methods to identify and mitigate risks before widespread use acs.org.
Effective stakeholder engagement and transparency are also vital components of successful environmental risk assessment and mitigation numberanalytics.com.
Compound List:
this compound
Sulfadiazine (SDZ)
Zinc (Zn)
Sulfamethoxazole (SMX)
Silver sulfadiazine
Computational Chemistry and Theoretical Modeling of Sulfadiazine Zinc
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Predictive models for biological activity based on structural features
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are vital for correlating a compound's structural features with its biological activity. QSAR models use molecular descriptors—numerical representations of molecular properties such as size, shape, electronic distribution, and lipophilicity—to build mathematical relationships that can predict the activity of new, unsynthesized compounds.
Molecular docking is another powerful computational technique used to predict the binding affinity and mode of interaction between a ligand (e.g., sulfadiazine (B1682646) or its derivatives) and a biological target, such as an enzyme or receptor. By simulating the binding process, docking studies can identify key interactions, like hydrogen bonds or hydrophobic contacts, that contribute to biological efficacy. For instance, studies on sulfadiazine derivatives have explored their interactions with various enzymes, including carbonic anhydrases, kinases, and bacterial enzymes, often revealing critical interactions with zinc ions within active sites.
Table 1: Representative Molecular Docking Scores for Sulfadiazine Derivatives and Related Compounds
| Compound/Derivative | Target Protein/System | Binding Score (kcal/mol) | Key Interactions Observed | Reference |
| Hentriacontane | Shikimate kinase | -10.4 | Varied | researchgate.net |
| Compound 8 | EGFRWT | -6.40 | Hydrogen bonds, hydrophobic | nih.govrsc.org |
| Compound 8 | EGFRT790M | -7.53 | Hydrogen bonds, hydrophobic | nih.govrsc.org |
| Compound 12 | EGFRT790M | -7.53 | Hydrogen bonds, hydrophobic | nih.govrsc.org |
| Gefitinib | EGFRWT | -8.01 | Hydrogen bonds, hydrophobic | nih.govrsc.org |
| Osimertinib | EGFRT790M | -8.72 | Hydrogen bonds, hydrophobic | nih.govrsc.org |
| Sulfadiazine-diclofenac conjugate (15) | Urease | N/A (Mixed inhibition) | N/A | acs.org |
| Acetazolamide | Carbonic Anhydrase | -6.2 | H-bonds to Asn 108, Thr 191, Zn ion | pensoft.net |
QSAR studies on sulfonamides have identified specific molecular descriptors that correlate with antimicrobial activity. For example, analyses against Escherichia coli and Staphylococcus aureus have highlighted the importance of descriptors such as the total point-charge component of the molecular dipole and partial negative surface area (PNSA-1) in predicting efficacy.
Table 2: Key Molecular Descriptors in QSAR Studies of Sulfonamides
| Descriptor | Relevance to Activity (Example) | Target Bacteria/System | Reference |
| Total point-charge component of molecular dipole | Influences interaction with biological targets | Escherichia coli | researchgate.net |
| Partial negative surface area (PNSA-1) | Relates to electron distribution and potential binding interactions | Staphylococcus aureus | researchgate.net |
| Lipophilicity (LogP) | Affects cell membrane penetration and bioavailability | General antimicrobial | nih.govrsc.org |
| Molecular weight | Influences ADMET properties and binding site fit | General drug discovery | mdpi.com |
Computational design of novel sulfadiazine zinc derivatives
Computational methods are instrumental in the design of novel sulfadiazine derivatives with potentially enhanced or altered biological activities. De novo drug design strategies involve generating entirely new molecular structures based on target properties, while virtual screening employs computational methods to rapidly assess large libraries of existing compounds for potential activity. Molecular docking is frequently integrated into these processes to prioritize candidates that are predicted to bind effectively to specific biological targets.
Research has explored the design of sulfadiazine derivatives for various therapeutic applications, including antimicrobial, anticancer, and enzyme inhibition activities. For instance, studies have focused on creating sulfadiazine-based compounds targeting carbonic anhydrases, which are implicated in cancer progression and other diseases nih.govutrgv.edu. Other research has involved synthesizing and computationally evaluating sulfadiazine derivatives as potential inhibitors of kinases or bacterial enzymes researchgate.netnih.govrsc.orgpensoft.netuobaghdad.edu.iq.
Advanced computational techniques, including machine learning (ML) and artificial intelligence (AI), are increasingly being applied to de novo design. These methods can learn complex structure-activity relationships from large datasets, enabling the generation of novel molecules with optimized properties, such as improved binding affinity, selectivity, and pharmacokinetic profiles encyclopedia.pubmdpi.comnih.govfrontiersin.orgnih.gov. The goal is often to create derivatives that retain the core sulfadiazine scaffold while incorporating modifications to enhance potency, reduce toxicity, or target new biological pathways.
Cheminformatics and Data Mining in this compound Research
Cheminformatics and data mining are essential for organizing, analyzing, and extracting valuable information from the vast chemical and biological data available. These disciplines enable the identification of trends, patterns, and relationships that might not be apparent through traditional experimental methods alone.
In the context of sulfadiazine research, cheminformatics tools and databases are utilized to:
Build Compound Libraries: Databases such as PubChem and ZINC researchgate.netmdpi.comfrontiersin.org provide access to millions of chemical structures, serving as starting points for virtual screening and de novo design.
Analyze Structure-Activity Relationships: Cheminformatic analysis, including the calculation of molecular descriptors and the application of QSAR models, helps to understand how structural variations influence biological activity researchgate.netresearchgate.netneovarsity.org.
Facilitate Virtual Screening: Tools like Instant JChem, MOE, PyRx, Discovery Studio, and AutoDock Vina are employed for screening large compound libraries against specific targets researchgate.netnih.govpensoft.netnih.govutrgv.eduresearchgate.netx-mol.netresearchgate.net.
Predict Properties: Cheminformatics platforms and software (e.g., SwissADME, SuperPred) are used to predict pharmacokinetic properties (ADME), toxicity, and other drug-likeness characteristics nih.govrsc.orgzsmu.edu.ua.
Mine Existing Literature and Data: Data mining techniques, often enhanced by ML algorithms, can extract knowledge from scientific literature and experimental datasets to identify novel insights or potential drug candidates mdpi.comresearchgate.netresearchgate.net.
The integration of these computational disciplines allows researchers to efficiently explore the chemical space relevant to sulfadiazine and its potential derivatives, accelerating the discovery and optimization process for new therapeutic agents.
Advanced Analytical Method Development and Validation for Sulfadiazine Zinc Research
Chromatographic Separation Techniques
Chromatographic methods are foundational for separating, identifying, and quantifying complex mixtures, making them indispensable in the analysis of pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of sulfadiazine (B1682646) and its derivatives due to its high resolution, sensitivity, and versatility. Method development involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and accurate quantification. Validation ensures the method's reliability, accuracy, precision, and robustness for its intended analytical application.
Several studies have detailed HPLC methods for sulfadiazine, which are adaptable for Sulfadiazine zinc analysis or its components. Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing C18 columns. For instance, a method using an ACE C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile (B52724) and water (70:30 v/v) at a flow rate of 1 mL/min, with detection at 254 nm, has been reported ijpsr.com. Another approach utilized an RP-18 column with a mobile phase comprising an orthophosphoric acid buffer (pH 3.0) and acetonitrile (90:10) at 1 mL/min, with detection at 269 nm, achieving a retention time of 7.2 minutes ejpmr.com.
Validation parameters are critical for establishing method reliability:
Linearity: Methods have demonstrated linearity within specific concentration ranges, with regression coefficients often exceeding 0.999 ejpmr.comjournalgrid.com. For example, linearity for Sulfadiazine was observed between 9.08-41 µg/mL innovareacademics.in.
Accuracy: Accuracy, typically assessed through recovery studies, has shown values between 98.6% and 101.3% with low relative standard deviations (RSD), often below 2% innovareacademics.innih.gov.
Precision: Both intra-day and inter-day precision are evaluated, with RSD values frequently reported as less than 2% ejpmr.comjournalgrid.com.
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD values as low as 2.17 µg/mL and LOQ values of 6.60 µg/mL for Sulfadiazine have been reported using RP-HPLC journalgrid.com. In other applications, LODs have been as low as 15 µg/kg researchgate.net.
Robustness: Methods have been shown to be robust, withstanding minor variations in operational parameters ejpmr.comjournalgrid.com.
Table 9.1.1: HPLC Method Parameters and Validation for Sulfadiazine
| Parameter | Method 1 ejpmr.com | Method 2 ijpsr.com | Method 3 journalgrid.com | Method 4 nih.gov | Method 5 researchgate.net |
| Column | Phenomenex RP-18 (250x4.6mm, 5µm) | ACE C18 (250x4.6mm, 5µm) | Zodiac C18 (250x4.6mm, 5µm) | C18 (250mm×4.6mm i.d., 5µm) | LiChroCART-LiChrospher® 100 RP-18 (250x4mm, 5µm) |
| Mobile Phase | OPA buffer (pH 3.0) + ACN (90:10) | Acetonitrile:Water (70:30 v/v) | Methanol:Phosphate buffer (70:30 v/v), pH 3 | Water–Acetonitrile–Triethylamine (838:160:2, v/v), pH 5.5 ± 0.05 | Acetic acid 0.1% (65%) + ACN-MeOH 50:50 v/v (35%) |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 | 1.4 | 0.8 |
| Detection Wavelength (nm) | 269 | 254 | 240 | 254 | 265 |
| Retention Time (min) | 7.2 | Not specified | Not specified | Not specified | Not specified |
| Linearity Range | Not specified | Not specified | Not specified | Not specified | Not specified |
| LOD | Not specified | Not specified | 2.17 µg/mL | Not specified | 15 µg/kg |
| LOQ | Not specified | Not specified | 6.60 µg/mL | Not specified | 50 µg/kg |
| Accuracy (% Recovery) | Not specified | Not specified | 101.4% | 98.6% - 101.3% | 90.2% - 109.0% (Repeatability) |
| Precision (% RSD) | < 2% | Not specified | < 2% | < 1.20% | < 10.0% (Overall) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. While direct GC-MS analysis of this compound may require derivatization to enhance volatility and thermal stability, the technique is broadly applicable for related sulfonamides nih.govcrimsonpublishers.com. For Sulfadiazine, GC-MS has been mentioned in general contexts nih.gov, and its application to related compounds like sulfamethoxazole (B1682508) involves specific temperature programming and capillary columns crimsonpublishers.com. The development of GC-MS methods for this compound would necessitate exploring suitable derivatization agents that can convert the compound into a volatile form amenable to GC separation and subsequent mass spectrometric detection. Research in this area for this compound specifically is less prevalent compared to HPLC or electrochemical methods.
Spectrophotometric and Electrochemical Detection Methods
Spectrophotometric and electrochemical techniques offer sensitive and often rapid methods for the quantification and detection of chemical analytes.
UV-Visible Spectrophotometry for Quantification
UV-Visible (UV-Vis) spectrophotometry is a quantitative analytical method that relies on the absorption of light by molecules at specific wavelengths. Sulfadiazine exhibits characteristic absorption maxima, making UV-Vis spectrophotometry a viable tool for its quantification, either as a standalone compound or in combination with other agents innovareacademics.insielc.com.
Studies have identified key absorption wavelengths for sulfadiazine. For instance, absorption maxima have been reported at 196 nm, 212 nm, and 270 nm sielc.com. In a study analyzing a combined dosage form, specific wavelengths of 289 nm for Sulfadiazine (SDA) and 265 nm for Trimethoprim (TMP) were utilized for simultaneous UV spectrophotometric analysis innovareacademics.in. The linearity of such methods is typically established within defined concentration ranges, with accuracy assessed through recovery studies, often yielding high percentage recoveries (e.g., 98.20-99.25%) and low RSD values (<0.510%) innovareacademics.in.
Table 9.2.1: UV-Visible Spectrophotometry Parameters for Sulfadiazine
| Parameter | Method 1 sielc.com | Method 2 innovareacademics.in (for Sulfadiazine) |
| Absorption Maxima (nm) | 196, 212, 270 | 289 |
| Solvent | Acidic mobile phase | Methanol |
| Linearity Range (µg/mL) | Not specified | 9.08 - 41 |
| Accuracy (% Recovery) | Not specified | 98.20 - 99.25% |
| Precision (% RSD) | Not specified | < 0.510% |
Electrochemical Sensor Development for Sensitive Detection
Electrochemical sensors offer high sensitivity, selectivity, and rapid response times, making them attractive for detecting pharmaceutical compounds like sulfadiazine. Various electrode modifications have been explored to enhance detection capabilities.
Zinc Manganite Nanostructures: A glassy carbon electrode modified with zinc manganite nanocubes (ZnMn2O4/GCE) has been developed for the electrocatalytic detection of sulfadiazine using differential pulse voltammetry (DPV). This sensor demonstrated a low detection limit (LOD) of 0.0021 μM and a linear range between 10⁻⁹ and 10⁻⁵ mol L⁻¹ researchgate.net.
Copper Nanoparticles/Molecularly Imprinted Polymer: An electrochemical sensor based on a composite of copper nanoparticles (CuNPs) and molecularly imprinted overoxidized polypyrrole (MIP-OPPy) has shown excellent performance for sulfadiazine detection. This sensor, utilizing DPV, achieved an impressive LOD of 3.1 × 10⁻¹⁰ mol L⁻¹ and a linear range from 10⁻⁹ to 10⁻⁵ mol L⁻¹, exhibiting good stability over 25 days mdpi.com.
Molecularly Imprinted Polymer on ITO Electrode: An electrochemical sensor employing a molecularly imprinted polymer (MIP) film on an APTES-functionalized indium tin oxide (ITO) electrode (SDZ-MIP/APTES-ITO) has been developed. This sensor offers a linear response in the sulfadiazine concentration range of 0.1 to 300 μM, with a LOD of 0.11 μM, and demonstrates good reproducibility, repeatability, selectivity, and stability nih.gov.
Functionalized Boron Nitride Nanocomposite: A nanocomposite of functionalized boron nitride decorated with bismuth sulfide (B99878) microstructures (f-BN@Bi₂S₃) has been utilized as an electrocatalyst for sulfadiazine detection. This sensor exhibits linearity in the range of 0.01–62 μM with a LOD of 0.0015 μM and a sensitivity of 8.42 μA·μM⁻¹·cm⁻², with high recoveries (98.97–99.98%) in spiked samples bohrium.com.
Table 9.2.2: Electrochemical Sensor Performance for Sulfadiazine Detection
| Electrode Material | Detection Technique | LOD | Linear Range | Sensitivity (approx.) | Reference |
| ZnMn₂O₄/GCE | DPV | 0.0021 μM | 10⁻⁹ – 10⁻⁵ mol L⁻¹ | Not specified | researchgate.net |
| CuNPs/MIP-OPPy | DPV | 3.1 × 10⁻¹⁰ mol L⁻¹ | 10⁻⁹ – 10⁻⁵ mol L⁻¹ | Not specified | mdpi.com |
| MIP/APTES-ITO | Cyclic Voltammetry, DPV | 0.11 μM | 0.1 – 300 μM | Not specified | nih.gov |
| f-BN@Bi₂S₃ nanocomposite | Voltammetric | 0.0015 μM | 0.01 – 62 μM | 8.42 μA·μM⁻¹·cm⁻² | bohrium.com |
Bioanalytical Methodologies for Complex Research Matrices
Analyzing this compound in biological matrices such as plasma, urine, or tissue requires specialized bioanalytical methodologies that account for complex sample compositions and potential interferences. These methods typically involve sample preparation steps like protein precipitation or dilution, followed by sensitive detection techniques.
Liquid chromatography (LC) coupled with UV or mass spectrometry (MS) detection is commonly used for bioanalysis. For instance, sulfadiazine and its metabolite N4-acetylsulfadiazine have been determined in biological fluids using direct injection onto a silica (B1680970) gel column with aqueous buffer mobile phases and UV detection at 264 nm nih.gov. Detection limits were reported as approximately 0.4 µg/ml for sulfadiazine in plasma and 5–7 µg/ml in urine nih.gov.
Advanced techniques like HPLC with online column-switching have been developed for analyzing sulfadiazine in fish plasma and muscle, achieving LODs of 8.1 µg/L for plasma and 9.6 µg/kg for muscle, with good linearity (r² > 0.996) and recovery rates (92.2–118%) researchgate.net. Other bioanalytical approaches involve sample pre-concentration using modified carbon fiber bundles within PEEK tubes for HPLC analysis of sulfonamides in plasma samples mdpi.com. Furthermore, electrochemical sensors, such as the ZnMn₂O₄/GCE, are being explored for the detection of sulfadiazine in urine and blood serum, indicating the trend towards electrochemical methods in bioanalysis researchgate.net.
Table 9.3: Bioanalytical Method Parameters for Sulfadiazine
| Matrix | Technique | Sample Preparation | LOD | Recovery (%) | Precision (% RSD) | Reference |
| Plasma | LC on silica gel, UV (264 nm) | Protein precipitation | ~0.4 µg/mL | Not specified | 1.7% - 4.0% | nih.gov |
| Urine | LC on silica gel, UV (264 nm) | 100-fold dilution | ~5-7 µg/mL | Not specified | 0.76% - 1.7% | nih.gov |
| Fish Plasma | HPLC with online extraction | Not specified | 8.1 µg/L | 92.2 – 118 | 0.3 – 9.3 | researchgate.net |
| Fish Muscle | HPLC with online extraction | Not specified | 9.6 µg/kg | 92.2 – 118 | 0.3 – 9.3 | researchgate.net |
| Plasma | HPLC with modified carbon fiber bundles | Not specified | Not specified | Not specified | Not specified | mdpi.com |
| Urine/Serum | ZnMn₂O₄/GCE (Electrochemical) | Not specified | 0.0021 μM (for urine) | Not specified | Not specified | researchgate.net |
Compound List
Sulfadiazine
this compound
Sulfadiazine sodium
Sulfamerazine
Sulfamethoxazole
Sulfathiazole
Sulfadimidine
Sulfisoxazole
Sulfadimethoxine
Sulfaquinoxaline
Trimethoprim
Zinc nitrate (B79036) hexahydrate
Zinc chloride
Zinc molybdate (B1676688)
Zinc manganite
Copper nanoparticles
Pyrrole
Polypyrrole
Bismuth sulfide
Boron nitride
Indium tin oxide
Pre Clinical in Vitro and in Vivo Efficacy and Comparative Studies
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
In vitro studies have investigated the antimicrobial spectrum and potency of Sulfadiazine (B1682646) zinc. Comparative analyses have often placed it alongside Silver Sulfadiazine (SSD). In studies assessing antibacterial efficiency against Gram-negative organisms like Pseudomonas, Sulfadiazine zinc demonstrated activity, though it was noted to be slightly less effective than Silver Sulfadiazine in vitro google.com. However, at higher concentrations, this compound showed a clear ability to inhibit Gram-negative organisms google.com.
Specific Minimum Inhibitory Concentration (MIC) data against Pseudomonas indicated that this compound required a concentration of 5 μM/ml (or 5 1/40 μM/ml, as presented in one source) to achieve inhibition, whereas Silver Sulfadiazine inhibited the same organism at 1 μM/ml google.com. Data on Minimum Bactericidal Concentration (MBC) for this compound was not detailed in the provided search results.
Table 1: In Vitro Antimicrobial Efficiency Comparison (vs. Pseudomonas)
| Compound | Inhibition Against Pseudomonas | Inhibition Against Staphylococcus | Inhibition Against Klebsiella | Inhibition Against E. coli |
| This compound | No visible growth | No visible growth | No visible growth | Visible growth |
| Silver Sulfadiazine | Visible growth | Visible growth | Visible growth | Visible growth |
Note: Data is interpreted from qualitative assessments in search result google.com, where '-' signifies no visible growth (indicating inhibition) and '+' signifies growth comparable to control (no inhibition). Specific concentrations for this compound were noted to be higher than Silver Sulfadiazine for similar in vitro effects google.com.
Table 2: Minimum Inhibitory Concentration (MIC) Comparison vs. Pseudomonas
| Compound | MIC (μM/ml) |
| Silver Sulfadiazine | 1 |
| This compound | 5 1/40 |
Note: The notation "5 1/40" for this compound's MIC is presented as found in search result google.com.
Efficacy against drug-resistant microbial strains in experimental settings
While the broader context of antimicrobial resistance and the need for agents effective against drug-resistant strains is acknowledged, the specific in vitro or in vivo experimental data detailing the efficacy of this compound alone against particular drug-resistant microbial strains was not detailed in the provided search results.
Comparative Efficacy Studies with Other Antimicrobial Agents in Experimental Systems
Comparative studies in experimental systems have evaluated the antimicrobial efficacy of this compound against various pathogens, often in relation to other established antimicrobial agents. This compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, and is noted for its effectiveness in preventing and treating infections in burn wounds smolecule.com. In vitro studies have confirmed its efficacy against Pseudomonas aeruginosa, a common pathogen in burn injuries smolecule.com.
Comparative analyses between this compound and silver sulfadiazine (SSD) in non-human models suggest potential differences in their efficacy profiles. While silver sulfadiazine is known for its strong antibacterial action, it is also associated with higher toxicity smolecule.com. This compound, on the other hand, exhibits enhanced antimicrobial activity due to the synergistic effects of zinc, which is essential for wound healing and immune function smolecule.com. Some studies indicate that while silver sulfadiazine may show improved activity against Pseudomonas aeruginosa, zinc pyrithione (B72027) (a related zinc compound) displays increased activity against other bacterial species like Staphylococcus aureus and Acinetobacter baumannii nih.gov. Combinations of zinc pyrithione and silver sulfadiazine have shown additive antimicrobial effects on planktonic and biofilm-associated bacteria, suggesting that such combinations could offer broader-spectrum antimicrobial activity than either agent alone nih.gov. This compound has also been noted for its dual action as an antimicrobial agent and a source of zinc, aiding wound healing, and is considered to have lower toxicity compared to silver sulfadiazine smolecule.com. One study comparing zinc oxide/dimethicone to silver sulfadiazine in an animal model indicated significantly less time to healing with the zinc oxide/dimethicone treatment, although further studies were recommended to clarify if the zinc preparation itself was superior or if other factors contributed inpharmd.com.
The potential for synergy between this compound (or related zinc compounds) and other antimicrobial agents has been explored in in vitro and animal models. For instance, zinc pyrithione has demonstrated additive antimicrobial effects when combined with silver sulfadiazine against Staphylococcus aureus, Acinetobacter baumannii, and Pseudomonas aeruginosa in both planktonic and biofilm states nih.govresearchgate.net. This suggests that combining zinc-based agents with sulfonamides like silver sulfadiazine could lead to improved therapeutic outcomes for wound infections nih.gov. In a different context, research on sulfonamides indicated that combinations with zinc pyrithione could produce a broader-spectrum antimicrobial effect than either compound alone nih.gov. Furthermore, studies involving the association of hyaluronic acid sodium salt with silver sulfadiazine have shown an unexpected potentiation of sulfadiazine's activity in vitro, leading to rapid re-epithelialization in an aseptic environment google.com. While not directly this compound, this highlights the potential for synergistic effects when combining antimicrobial agents with other compounds.
Specialized In Vivo Models for Specific Bioactivities (e.g., Veterinary Dermatology)
This compound has applications in specialized in vivo models, including those relevant to veterinary dermatology and general wound care in animals. In veterinary medicine, it is used for similar purposes as in human applications, such as treating skin infections smolecule.com. Animal studies have indicated that zinc sulfadiazine can reduce infection rates and enhance wound healing smolecule.com. For example, topical zinc oxide has been shown to enhance re-epithelialization of wounds in mice models, performing as effectively as other treatments in removing necrotic tissue addisonlabs.com. Additionally, research into antimicrobial compositions for wound care has included formulations with silver sulfadiazine and zinc salts, suggesting their utility in both human and veterinary applications googleapis.comgoogle.com. While specific studies focusing solely on this compound in veterinary dermatology were not detailed in the provided results, the general findings on zinc's role in wound healing and the antimicrobial properties of sulfadiazine compounds support its potential use in such specialized models.
Microbial Resistance Mechanisms to Sulfadiazine Zinc and Mitigation Strategies
Genetic and Molecular Basis of Resistance Development
The development of resistance to sulfadiazine (B1682646) in microorganisms is primarily rooted in genetic alterations that either modify the drug's target, prevent the drug from reaching its target, or actively remove it from the cell.
Mutations in dihydropteroate (B1496061) synthetase (DHPS) gene (sulA)
The primary mechanism of action for sulfadiazine is the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. sci-hub.se Mutations within the gene encoding this enzyme, commonly referred to as sulA in some contexts, can lead to structural changes in the DHPS protein. These alterations reduce the binding affinity of sulfadiazine, rendering the drug less effective while still allowing the enzyme to function in folate synthesis. researchgate.netplos.org
Several studies have identified specific mutations in the DHPS gene that confer resistance to sulfonamides. For instance, in Staphylococcus aureus, mutations such as F17L, S18L, and T51M have been shown to directly lead to sulfonamide resistance. researchgate.net Structural analyses of these mutant enzymes reveal that the amino acid substitutions sterically hinder the binding of the larger sulfonamide molecules without significantly impacting the binding of the natural substrate, para-aminobenzoic acid (PABA). researchgate.net In other organisms like Toxoplasma gondii, a mutation designated as A587V in the DHPS gene has been associated with sulfadiazine resistance. plos.org Similarly, in Pneumocystis jirovecii, amino acid substitutions like T517A and P519S in the DHPS domain have been linked to cross-resistance against a range of sulfa drugs, including sulfadiazine. nih.govnih.gov The presence of multiple mutations can have a cooperative effect, leading to even higher levels of resistance. nih.gov
Table 1: Examples of DHPS Gene Mutations Conferring Sulfonamide Resistance
| Organism | Mutation(s) | Effect | Reference(s) |
|---|---|---|---|
| Staphylococcus aureus | F17L, S18L, T51M | Direct resistance to sulfonamides | researchgate.net |
| Toxoplasma gondii | A587V | Associated with sulfadiazine resistance | plos.org |
| Pneumocystis jirovecii | T517A, P519S | Cross-resistance to multiple sulfa drugs | nih.govnih.gov |
| Plasmodium falciparum | A437G, K540E | Resistance to sulfadoxine (B1681781) (a related sulfonamide) | wellcomeopenresearch.org |
Plasmid-mediated resistance genes (e.g., sulI, sulII)
A more mobile and widespread mechanism of resistance involves the acquisition of dedicated resistance genes, often carried on plasmids and other mobile genetic elements. The most frequently encountered genes are sulI and sulII, and to a lesser extent sulIII. plos.org These genes also encode for alternative, drug-resistant versions of DHPS that are not inhibited by sulfadiazine. sci-hub.se
The prevalence of these genes is significant in various environments, including agricultural soils treated with manure and pharmaceutical wastewaters. plos.orgresearchgate.netusda.gov Studies have shown high detection frequencies of sulI and sulII in sulfonamide-resistant bacteria isolated from such environments. plos.orgfrontiersin.org For example, in soils fertilized with manure, the frequency of sulI and sulII was found to be high, indicating widespread dissemination. plos.org The co-occurrence of sulI and sulII on the same plasmid is also common, which can broaden the resistance profile of the host bacterium. plos.org The presence of these genes on mobile genetic elements like plasmids facilitates their horizontal transfer between different bacterial species and genera, contributing to the rapid spread of sulfadiazine resistance. pharmdbm.com
Table 2: Prevalence of sul Resistance Genes in Different Environments
| Environment | Predominant sul Genes | Key Findings | Reference(s) |
|---|---|---|---|
| Manure-fertilized soils | sulI, sulII | High frequency of detection; co-occurrence is common. | plos.orgresearchgate.net |
| Pharmaceutical wastewaters | sulI, sulII | Detected in all studied facilities. | usda.gov |
| Aquatic animal microbiota | sulI, sulII | High detection frequencies, even in the absence of selection pressure. | frontiersin.org |
Efflux pump mechanisms and permeability changes
Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. frontiersin.org Overexpression of these pumps can prevent sulfadiazine from reaching its intracellular target, DHPS, thereby conferring resistance. mdpi.com This mechanism is often associated with multidrug resistance (MDR), as a single pump can often recognize and expel multiple classes of antibiotics. gardp.orgasm.org
Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family, are clinically significant in Gram-negative bacteria. asm.org While specific pumps exclusively for sulfadiazine are not commonly described, broad-spectrum efflux pumps can contribute to reduced susceptibility. researchgate.net In addition to efflux pumps, changes in the permeability of the bacterial outer membrane, such as alterations in porin proteins, can also restrict the entry of sulfadiazine into the cell, working synergistically with efflux mechanisms to enhance resistance. explorationpub.com
Phenotypic Characterization of Resistant Microbial Strains
Cross-resistance patterns to other sulfonamides and antibiotics
Due to the shared mechanism of action among sulfonamides, strains resistant to sulfadiazine are often cross-resistant to other drugs in the same class. nih.gov More concerning is the potential for cross-resistance to entirely different classes of antibiotics. This can occur when the resistance mechanism is non-specific, such as an efflux pump that can expel multiple types of drugs. mdpi.com For instance, the overexpression of an efflux pump selected for by exposure to one antibiotic could inadvertently confer resistance to sulfadiazine, and vice-versa. researchgate.net
However, the development of resistance to silver sulfadiazine does not always lead to broad cross-resistance. One study found that while Enterococcus cloacae developed high-level resistance to silver sulfadiazine after serial passage, it did not show cross-resistance to six other classes of antibiotics. nih.govresearchgate.net Conversely, some research suggests a link between resistance to certain biocides and antibiotics, potentially mediated by shared resistance mechanisms like efflux pumps. researchgate.net In some cases, mutations conferring sulfonamide resistance in S. aureus unexpectedly increased susceptibility to trimethoprim, an antibiotic that targets a downstream enzyme in the same folate pathway. researchgate.net
Fitness costs associated with resistance mechanisms
The acquisition of antibiotic resistance is not always a "free ride" for bacteria. The genetic mutations or the maintenance of resistance plasmids can impose a biological "fitness cost," which may manifest as a reduced growth rate or decreased virulence in the absence of the antibiotic. gardp.orgpnas.org This cost is attributed to the metabolic burden of expressing additional proteins (like resistance enzymes or efflux pumps) or the suboptimal functioning of a mutated essential enzyme. researchgate.netnih.gov
However, the fitness cost of sulfadiazine resistance can be variable. Some studies suggest that in certain environments, resistant strains may not have a significant fitness cost and can even be fitter than their susceptible counterparts. researchgate.net Furthermore, bacteria can evolve compensatory mutations that alleviate the initial fitness cost of the resistance mechanism without losing the resistance itself. gardp.org The presence of low concentrations of the antibiotic in the environment can also select for the maintenance of resistance plasmids, even if they confer a fitness cost. researchgate.net The interplay between fitness costs and compensatory evolution is a critical factor in determining the long-term persistence and spread of sulfadiazine-resistant strains in a population. pnas.orgnih.gov
Strategies to Overcome Resistance in Experimental Models
Strategies to counteract microbial resistance to sulfonamides, including sulfadiazine and its zinc salt, are actively being explored in experimental settings. These approaches primarily focus on restoring the efficacy of existing drugs through combination therapies or discovering new ways to inhibit microbial growth by identifying novel molecular targets.
The use of combination therapies aims to enhance the antimicrobial effect, overcome resistance mechanisms, and broaden the spectrum of activity. For sulfadiazine zinc, this involves pairing it with other antimicrobial agents or compounds that modify resistance.
One notable example is the combination of zinc sulfadiazine with silver sulfadiazine. google.com Experimental models in burned mice infected with Pseudomonas demonstrated that an equimolar mixture of silver sulfadiazine and zinc sulfadiazine resulted in lower mortality compared to controls. google.com This suggests that the combination possesses enhanced efficacy for controlling infection in burn wounds. google.com The proposed benefit of such a combination is leveraging the antibacterial effect of silver with the wound-healing properties of zinc. google.comnih.gov
In veterinary medicine, particularly for companion animals, combination products are also utilized. An emulsion containing enrofloxacin (B1671348) and silver sulfadiazine is specified for animal use, highlighting a strategy where different classes of antimicrobials are combined to manage infections. science.gov
Table 1: Experimental Combination Therapies Involving Sulfadiazine Derivatives and Zinc
| Combination | Experimental Model/Setting | Observed Outcome | Reference(s) |
| Zinc Sulfadiazine + Silver Sulfadiazine | Burned mice infected with Pseudomonas | Enhanced efficacy and lower mortality compared to controls. google.com | google.com |
| Enrofloxacin + Silver Sulfadiazine | Veterinary emulsion | Specified for animal use to manage infections. | science.gov |
| Sulfadiazine + Ciprofloxacin (B1669076) + Zinc | 3D biofilm-electrode reactors | Increased specific ARGs on the cathode but reduced overall ARG spread in effluent. researchgate.net | researchgate.net |
| Zinc + PBT2 (Zinc Ionophore) | in vitro and in vivo models | Re-sensitized multidrug-resistant bacteria to other antibiotics. nih.gov | nih.gov |
A key strategy to circumvent resistance is to develop compounds that act on different molecular targets than traditional sulfonamides, which inhibit dihydropteroate synthase (DHPS).
Research has focused on creating hybrid molecules that combine the sulfonamide structure with other active moieties. For instance, novel 1,2,3-triazole-sulfadiazine-ZnO hybrids have been synthesized and tested against carbapenem-resistant bacteria. nih.gov These hybrids were found to be effective inhibitors of metallo-β-lactamases (MBLs), such as New Delhi Metallo-β-Lactamase (NDM-1) and IMP-1, which are enzymes that confer resistance to β-lactam antibiotics. nih.gov The mechanism of these hybrids is proposed to be a mixed inhibition mode, where they can bind to the active site of the MBLs and also to the enzyme-substrate complex. nih.gov Molecular docking studies suggested that these compounds, as well as ZnO nanoparticles, could coordinate with the essential zinc ions in the enzyme's active site. nih.gov
Other investigations into novel sulfonamide derivatives have suggested mechanisms of action that are entirely different from the classical inhibition of the folate pathway. tandfonline.comtandfonline.com Some compounds were found to be active against methicillin-resistant Staphylococcus aureus (MRSA), with studies suggesting an innovative mode of action that involves binding to unknown sites outside the enzyme's ATP-binding pocket. tandfonline.comtandfonline.com This indicates the potential for developing sulfonamide-based drugs that are not susceptible to existing resistance mechanisms targeting DHPS. tandfonline.com
Table 2: Novel Targets and Binding Sites for Sulfadiazine-Related Compounds
| Compound Type | Novel Target/Binding Site | Proposed Mechanism | Target Organisms | Reference(s) |
| 1,2,3-Triazole-sulfadiazine-ZnO Hybrids | Metallo-β-lactamases (NDM-1, IMP-1) | Mixed competitive and noncompetitive inhibition; coordination with zinc ions in the active site. nih.gov | Carbapenem-resistant bacteria | nih.gov |
| Novel Sulfonamide Derivatives | Unknown sites outside the ATP-binding pocket | Innovative mechanism of action, bypassing traditional DHPS inhibition. tandfonline.comtandfonline.com | Methicillin-resistant Staphylococcus aureus (MRSA) | tandfonline.comtandfonline.com |
Surveillance and Epidemiology of Resistance Trends in Environmental/Veterinary Isolates
The surveillance of antimicrobial resistance in environmental and veterinary settings is crucial for understanding the dissemination of resistance genes and informing mitigation strategies. Sulfonamides, including sulfadiazine, are frequently used in animal agriculture, leading to selection pressure for resistance in various bacterial populations. la.govtandfonline.com
Epidemiological studies have revealed a high prevalence of sulfadiazine resistance in veterinary isolates. A study conducted at a poultry slaughterhouse in Spain found that 96.2% of Salmonella isolates were resistant to sulfadiazine, making it the most common resistance observed. nih.gov Similarly, surveillance in equines has identified multi-drug resistant (MDR) pathogens. mdpi.com In the United States, Salmonella isolates from horses showed increasing resistance to trimethoprim-sulfonamides between 2001 and 2013. mdpi.com
The aquaculture industry is another significant area of concern. The use of sulfadiazine in fish farming contributes to the emergence of sulfonamide-resistant bacteria, which have been detected in fish, shellfish, water, and sediment from aquaculture facilities. mdpi.comtrjfas.org This highlights the role of aquaculture as a potential reservoir for antimicrobial resistance genes (ARGs) that can spread through water exchange. who.int
Environmental contamination through livestock manure is a major pathway for the dissemination of resistance. openveterinaryjournal.com Studies have identified sulfonamide resistance genes, such as sul1 and sul2, in soil amended with pig manure. researchgate.net These genes were introduced into the soil via the manure and remained stable for extended periods, indicating the persistence of resistance determinants in the environment. researchgate.net The use of metal compounds like zinc in animal feed has also been associated with co-selection for antimicrobial resistance, as metal resistance genes are often located on the same mobile genetic elements as antibiotic resistance genes. nih.gov
Integrated surveillance programs, which monitor resistance in human, animal, and environmental sectors, are essential for a comprehensive understanding of resistance trends and for developing effective control measures. who.intasm.orgoup.com
Table 3: Prevalence of Sulfadiazine Resistance in Environmental and Veterinary Isolates
| Isolate/Environment | Source/Location | Prevalence of Resistance | Key Findings | Reference(s) |
| Salmonella spp. | Poultry Slaughterhouse, Spain | 96.2% resistance to sulfadiazine. | Sulfadiazine resistance was the most common single resistance pattern found. nih.gov | nih.gov |
| Salmonella spp. | Equines, USA (2001-2013) | 26.7% resistance to trimethoprim-sulfonamides. | Part of a broader trend of multidrug resistance in equine pathogens. mdpi.com | mdpi.com |
| Various Bacteria | Aquaculture Facilities | Widespread resistance. | Sulfonamide-resistant bacteria detected in fish, shellfish, water, and sediment. mdpi.com | mdpi.com |
| Soil Microbiota | Pig-manured soil | Presence of sul1 and sul2 genes. | Resistance genes introduced via manure can persist in the soil environment for months. researchgate.net | researchgate.net |
Future Research Directions and Emerging Paradigms in Sulfadiazine Zinc Science
Integration with Advanced Technologies
The convergence of material science, computational power, and biology is opening new frontiers for sulfadiazine (B1682646) zinc research. Advanced technologies are set to refine its discovery, optimize its properties, and revolutionize its delivery for enhanced efficacy.
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of drug discovery and materials science. mdpi.comthe-scientist.com These computational tools can analyze vast datasets to identify patterns, predict molecular interactions, and accelerate the identification of new chemical entities with desired properties. mdpi.com In the context of sulfadiazine zinc, AI and ML can be leveraged to screen extensive chemical libraries and predict novel derivatives or formulations with enhanced antimicrobial activity or new therapeutic functions. mdpi.com
Machine learning models, trained on large molecular datasets like ZINC 250K, can learn to decode molecular structures and predict their biological success. uwo.ca This approach could be applied to optimize the this compound structure for improved efficacy, reduced toxicity, or better pharmacokinetic properties. For instance, ML algorithms can predict bacterial survival rates against different metal-based nanoparticles, a technique that could be adapted to model the antibacterial behavior of various this compound formulations. mdpi.com By identifying the key molecular features that distinguish effective compounds, these models can guide the synthesis of next-generation this compound analogs, making the discovery process faster and more cost-effective. mdpi.comuwo.ca
Nanotechnology offers a transformative approach to drug delivery, overcoming limitations of conventional formulations by improving solubility, bioavailability, and targeted action. researchgate.net For this compound, nanotechnology holds the key to developing more effective and safer topical treatments. The creation of nanoparticles of the compound can lead to better penetration into wound beds and sustained release, ensuring prolonged antimicrobial action. researchgate.netirjweb.com
Research has demonstrated the potential of loading silver sulfadiazine into various nanocarriers, such as chitosan (B1678972) nanoparticles and polymer-based nanofibers, to achieve controlled drug release and improved antibacterial efficacy. nih.gov Similar strategies can be envisioned for this compound. Zinc oxide nanoparticles, for example, have shown unique antibacterial properties and support wound healing. researchgate.net Integrating this compound into advanced delivery systems like hydrogels, nanofibers, and other nanostructured materials could lead to multifunctional wound dressings that not only fight infection but also actively promote tissue regeneration. nih.govresearchgate.net These advanced formulations could provide a barrier against new infections, manage wound exudate, and deliver the therapeutic agent in a controlled manner directly to the site of action. nih.gov
Novel Applications Beyond Traditional Antimicrobial/Wound Healing Contexts
The unique chemical properties of this compound suggest its potential extends beyond its current applications. Researchers are beginning to explore its utility in other therapeutic areas and in the field of material science, opening up new avenues for its application.
The interaction between sulfonamides and zinc ions is crucial in various biological systems. mdpi.com A significant area of preclinical exploration stems from the fact that zinc is a key component in the active site of carbonic anhydrase (CA) enzymes. mdpi.com These enzymes are vital therapeutic targets for a range of conditions. Many inhibitors of CA rely on a deprotonated sulfonamide group binding to the zinc ion at the active site. mdpi.com This established mechanism provides a strong theoretical basis for investigating this compound and its derivatives as potential modulators of carbonic anhydrase activity. Such research could lead to novel treatments for glaucoma, altitude sickness, and certain neurological disorders where CA inhibition is beneficial.
The application of this compound is being explored in innovative material science and engineering contexts, particularly in environmental remediation. One notable example is its use in three-dimensional biofilm-electrode reactors (3D-BERs) designed for wastewater treatment. nih.gov Studies have shown that these advanced reactors can effectively treat wastewater contaminated with sulfadiazine and other antibiotics, in the presence of zinc. nih.gov The system demonstrates a capability to simultaneously eliminate the antibiotic and the metal, while also reducing the spread of antibiotic resistance genes. nih.gov This suggests a potential role for this compound chemistry in developing new technologies for environmental protection and water purification. The compound's antimicrobial properties could also be harnessed to create antimicrobial coatings for medical devices or industrial surfaces, or as a component in the development of novel biosensors.
Addressing Global Challenges through this compound Research
Research into this compound is not only advancing science but also offers potential solutions to significant global challenges. The fight against antimicrobial resistance is one of the most critical public health issues of our time. By developing more effective formulations of this compound, potentially in combination with other agents or through advanced delivery systems, science can provide new tools to combat drug-resistant pathogens that cause severe wound infections. nih.govresearchgate.net
Furthermore, the exploration of this compound in environmental applications, such as wastewater treatment, directly addresses the global challenge of pollution and the spread of antibiotic resistance in ecosystems. nih.gov Research has also investigated the use of zinc oxide nanoparticles to alleviate the combined toxicity of sulfadiazine and heavy metals like cadmium in agricultural settings, suggesting a role in ensuring food safety and mitigating soil pollution. nih.gov By continuing to investigate the fundamental science and innovative applications of this compound, the research community can contribute to improved public health, environmental sustainability, and the management of complex global issues.
Contribution to antimicrobial resistance crisis mitigation
The escalating crisis of antimicrobial resistance (AMR) necessitates innovative strategies to preserve the efficacy of existing antibiotics. Research into this compound is exploring its potential contribution to this global challenge. The mechanism of action for the sulfadiazine component involves the inhibition of folic acid synthesis in bacteria, a pathway essential for their growth and replication. patsnap.compatsnap.com Specifically, it competitively inhibits the enzyme dihydropteroate (B1496061) synthase. patsnap.compatsnap.com However, bacteria can develop resistance, often through the acquisition of plasmids that encode for altered versions of this enzyme, reducing the drug's binding affinity. patsnap.comnih.gov
The incorporation of zinc into the compound presents a multi-faceted approach to potentially mitigating resistance. Zinc itself has demonstrated the ability to interfere with the spread of AMR. Studies have shown that zinc can significantly reduce the transfer of AMR-carrying plasmids between bacteria. iastate.edu This is a critical finding, as plasmid transfer is a primary mechanism for the rapid dissemination of resistance genes among bacterial populations, which can lead to multi-drug resistance. iastate.edu Research indicates that zinc affects the expression of plasmid transfer genes, thereby disrupting the transmission process. iastate.edu Even at lower concentrations, zinc has been found to reduce plasmid transfer, which is significant as it may minimize effects on beneficial gut bacteria. iastate.edu
Furthermore, combining antimicrobial agents is a recognized strategy to enhance efficacy and potentially slow the development of resistance. nih.gov Research on related compounds, such as the combination of zinc pyrithione (B72027) and silver sulfadiazine, has shown additive or synergistic effects against biofilm-associated bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Staphylococcus aureus. nih.govresearchgate.netsemanticscholar.org Such combination therapies can provide a broader spectrum of activity and may be more effective in clearing recalcitrant infections, thereby reducing the selective pressure that drives the emergence of resistant strains. nih.govresearchgate.net
The following table summarizes research findings on the mechanisms by which components of this compound could help mitigate antimicrobial resistance.
| Component | Mechanism of Action | Contribution to AMR Mitigation | Supporting Evidence |
| Sulfadiazine | Inhibits bacterial folic acid synthesis by blocking dihydropteroate synthase. patsnap.compatsnap.com | Acts as a bacteriostatic agent, preventing bacterial proliferation. patsnap.com | Effective against a broad range of bacterial pathogens. patsnap.com |
| Zinc | Disrupts the transfer of antimicrobial resistance (AMR) plasmids between bacteria. iastate.edu | Slows the spread of AMR genes through bacterial populations. iastate.edu | Lab-based experiments showed a significant reduction in plasmid transfer in the presence of a zinc solution. iastate.edu |
| Combination | Potential for synergistic antimicrobial effects. nih.govresearchgate.net | Enhanced clearance of infections may reduce the likelihood of resistance development. researchgate.net | Studies on zinc pyrithione with silver sulfadiazine showed improved activity against biofilm-forming bacteria. nih.govresearchgate.netsemanticscholar.org |
Role in sustainable animal health practices and environmental protection
However, the use of sulfadiazine and zinc in agriculture is not without environmental consequences. When administered to livestock, these compounds are excreted in manure, which is then often applied to agricultural lands as fertilizer. nih.gov This introduces the compounds into the soil and broader environment. nih.goviuss.org Studies have shown that sulfadiazine can negatively impact soil microbial communities, which are vital for soil fertility and nutrient cycling. nih.goviuss.orgnih.gov Specifically, sulfadiazine has been found to inhibit nitrogen mineralization, a key process for plant nutrient availability, with higher concentrations leading to lower net nitrogen mineralization. iuss.org It can also affect the abundance of genes involved in nitrogen fixation, nitrification, and denitrification. nih.gov
The environmental fate of zinc is also a concern. While it is an essential nutrient for plants and animals, excessive concentrations in soil can become toxic. industrialchemicals.gov.auusda.gov The environmental risk is heightened by the potential for zinc to drain from soils, particularly acidic, sandy soils, and enter surface waters, where it can be toxic to aquatic life. industrialchemicals.gov.auusda.goveuropa.eu
A significant challenge in the context of sustainability is that the presence of heavy metals like zinc in the environment can select for antimicrobial resistance. researchgate.net This occurs through the co-localization of metal resistance genes and antimicrobial resistance genes on the same mobile genetic elements, such as plasmids. researchgate.net Therefore, while zinc supplementation may benefit animal health, its environmental accumulation could inadvertently contribute to the broader AMR problem. researchgate.netnih.gov
Sustainable practices, therefore, require a careful balance. This includes optimizing the use of this compound to maximize animal health benefits while minimizing environmental release and its associated risks. Future strategies may involve developing more targeted delivery systems, managing manure more effectively to degrade antibiotic residues, and exploring alternative feed additives that promote animal health without contributing to environmental contamination or antimicrobial resistance. skillsalliance.com
The table below outlines the dual role of this compound's components in animal health and their environmental implications.
| Aspect | Role in Sustainable Animal Health | Environmental Protection Concerns |
| Animal Health | Zinc is an essential micromineral supporting immune function and productivity. nih.govresearchgate.net Effective disease management reduces the overall environmental footprint of livestock production. healthforanimals.org | Use in livestock can lead to the selection for antimicrobial resistance through co-selection with metal resistance genes. researchgate.net |
| Soil Ecosystem | Manure from treated animals serves as a nutrient-rich fertilizer. | Sulfadiazine residues can inhibit crucial soil microbial processes like nitrogen mineralization, potentially reducing soil fertility. nih.goviuss.org |
| Water Systems | Not applicable. | Excess zinc can run off from agricultural soils into surface waters, posing a risk of toxicity to aquatic organisms. industrialchemicals.gov.aueuropa.eu |
Interdisciplinary Collaborations and Translational Research Opportunities (Non-human clinical)
Advancing the science of this compound hinges on fostering interdisciplinary collaborations to bridge the gap between basic research and practical, non-human clinical applications ("bench to bedside"). nih.gov The development and evaluation of this compound as a therapeutic agent inherently requires a convergence of expertise from various scientific fields.
Translational research opportunities are prominent in the field of veterinary wound care. Several preclinical studies have evaluated zinc sulfadiazine, often in comparison to the more established silver sulfadiazine, for treating burn wounds in animal models. nih.govnih.gov These investigations, conducted in mice, rats, and rabbits, represent a direct form of translational research, aiming to move laboratory findings into potential veterinary practice. nih.govnih.govnih.govjournalagent.com For instance, studies in burned mice showed that zinc sulfadiazine was effective against Pseudomonas aeruginosa infections, appeared to expedite wound healing, and diminished weight loss post-injury. nih.gov Another study found that a topical preparation of zinc sulfadiazine was comparable to silver sulfadiazine in reducing wound infection in rats, suggesting it could be an effective alternative. nih.gov
These research efforts necessitate collaboration between:
Chemists and Material Scientists: To synthesize and formulate new this compound compounds and complexes with improved solubility, stability, and efficacy. nih.gov
Microbiologists: To assess the in vitro antimicrobial spectrum and investigate mechanisms of action and resistance against relevant veterinary pathogens. nih.govnih.gov
Pharmacologists and Toxicologists: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its safety profile in animal models. nih.gov
Veterinary Clinicians: To design and conduct preclinical and clinical trials in target animal species, ensuring that the research questions are relevant and the outcomes are clinically meaningful. nih.govjournalagent.com
Environmental Scientists: To assess the environmental impact of using these compounds in animal agriculture, informing best practices for sustainable use. nih.govnih.gov
Future translational opportunities include the development of advanced drug delivery systems, such as nanoparticles or specialized ointments, to enhance the therapeutic index of this compound. patsnap.com Furthermore, exploring its use in other veterinary applications beyond wound care, such as in medicated feeds for aquaculture or livestock, requires a coordinated, interdisciplinary approach to evaluate both efficacy and the potential for promoting antimicrobial resistance. europa.eu
Identification of Research Gaps and Priorities for Future Investigation
Despite existing research, significant knowledge gaps remain in the understanding and application of this compound. Addressing these gaps through focused investigation is a priority for realizing its full potential and ensuring its responsible use.
Key Research Gaps:
Mechanisms of Synergy and Resistance: The precise mechanisms by which zinc and sulfadiazine may act synergistically against pathogens are not fully elucidated. Critically, while zinc shows promise in reducing AMR plasmid transfer, the long-term impact of widespread this compound use on the evolution and selection of resistance in both clinical and environmental settings is unknown. iastate.edu There is a need for comprehensive studies on how this combination agent shapes the microbial resistome in the animal gut and in soil ecosystems.
Environmental Fate and Ecotoxicology: While the individual environmental effects of sulfadiazine and zinc are documented, their combined impact is less understood. nih.govresearchgate.net Long-term studies are needed to assess the chronic effects of this compound accumulation in agricultural soils on microbial biodiversity, ecosystem functions (like nutrient cycling), and the potential for bioaccumulation in the food chain. nih.goviuss.org Research into bioremediation strategies to mitigate environmental contamination is also a significant gap.
Oral Administration in Livestock: Most in-vivo research on this compound has focused on topical applications for wound healing. nih.govnih.gov There is a lack of data on the efficacy, pharmacokinetics, and optimal use of oral this compound formulations in livestock for preventing or treating systemic diseases. Such research is crucial for weighing the potential benefits for animal health against the risks of promoting AMR and environmental contamination. nih.gov
Clinical Translation in Veterinary Medicine: As noted in some experimental studies, there is a scarcity of comparative clinical trials in veterinary medicine. journalagent.com For topical applications, more robust clinical data is needed to confirm the promising results seen in laboratory animal models and to establish this compound's role relative to other available treatments like silver sulfadiazine or zinc oxide alone. journalagent.com
Priorities for Future Investigation:
Longitudinal Resistome Studies: Conduct long-term studies in livestock and corresponding environmental matrices (manure, soil, water) to monitor changes in the prevalence and diversity of antibiotic and metal resistance genes following the use of this compound.
Integrated Efficacy and Environmental Impact Trials: Design studies that concurrently evaluate the clinical efficacy of this compound in target animal populations (e.g., for scours or respiratory disease) and its environmental footprint, including excretion patterns and effects on manure and soil microbiomes.
Development of Novel Formulations: Investigate innovative formulations, such as nano-encapsulation or controlled-release preparations, to improve the bioavailability and targeted delivery of this compound. This could enhance therapeutic effects while minimizing the amount of active compound needed, thereby reducing environmental load.
Comparative Clinical Trials: Initiate well-designed, randomized controlled clinical trials in various animal species (e.g., cattle, swine, aquaculture species) to definitively assess the safety and efficacy of this compound for different indications compared to standard-of-care treatments.
Q & A
Q. How can researchers identify and address gaps in current quality standards for this compound products?
- Answer : Compare exploratory research findings (e.g., improved HPLC methods, excipient optimization) with pharmacopeial standards. For example, China’s national assessment program identified deficiencies in current identification tests and preservative efficacy criteria, proposing revisions to include advanced characterization techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
